2-Fluoropyridine-5-boronic acid
Beschreibung
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
(6-fluoropyridin-3-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BFNO2/c7-5-2-1-4(3-8-5)6(9)10/h1-3,9-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJBYZWHAPXIJID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(C=C1)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00382636 | |
| Record name | 2-Fluoropyridine-5-boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00382636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
351019-18-6 | |
| Record name | 2-Fluoropyridine-5-boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00382636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (6-fluoropyridin-3-yl)boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Fluoropyridine-5-boronic acid: Properties, Reactivity, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Fluoropyridine-5-boronic acid is a versatile heterocyclic organoboron compound that has emerged as a critical building block in modern organic synthesis and medicinal chemistry. Its unique electronic properties, conferred by the fluorine atom and the pyridine (B92270) ring, make it an invaluable reagent, particularly in palladium-catalyzed cross-coupling reactions. This guide provides a comprehensive overview of its chemical properties, reactivity, and significant applications, with a focus on its role in the development of novel therapeutics and other advanced materials. Detailed experimental protocols and workflow visualizations are included to facilitate its practical application in a research setting.
Chemical and Physical Properties
This compound is typically a white to light yellow crystalline solid. The presence of the electron-withdrawing fluorine atom on the pyridine ring influences its acidity and reactivity. The physical and chemical properties are summarized in the table below.
| Property | Value | Reference(s) |
| IUPAC Name | (6-Fluoropyridin-3-yl)boronic acid | [1] |
| Synonyms | 6-Fluoro-3-pyridinylboronic acid, 6-Fluoropyridine-3-boronic acid | [2][3][4] |
| CAS Number | 351019-18-6 | [2][3] |
| Molecular Formula | C₅H₅BFNO₂ | [2] |
| Molecular Weight | 140.91 g/mol | [1][2] |
| Appearance | White to off-white/light yellow solid/powder | [5][6] |
| Melting Point | 172-178 °C (with decomposition) | [4][5][6][7] |
| Boiling Point | No definitive data available | [1] |
| Solubility | Soluble in methanol | [6][7] |
| pKa (Predicted) | 6.97 ± 0.10 | [6] |
Reactivity and Key Applications
The utility of this compound is primarily centered on its performance as a coupling partner in carbon-carbon bond-forming reactions, most notably the Suzuki-Miyaura cross-coupling reaction.[2]
Suzuki-Miyaura Cross-Coupling Reactions
This compound is an excellent substrate for palladium-catalyzed Suzuki-Miyaura reactions. This reaction forms a carbon-carbon bond between the pyridine ring (at the C5 position) and a variety of aryl or heteroaryl halides or triflates. The fluorine atom at the C2 position enhances the reactivity and selectivity of the molecule.[2] This versatility makes it a key intermediate in the synthesis of complex molecules.[2][8]
Applications include:
-
Pharmaceuticals: It serves as a crucial building block for synthesizing biologically active compounds and drug candidates.[2] A significant application is in the creation of fatty acid amide hydrolase (FAAH) inhibitors, which are investigated for analgesic, anti-inflammatory, and anxiolytic properties.[3][9]
-
Agrochemicals: The compound is used in the development of novel pesticides and herbicides.[2][8]
-
Materials Science: Its boronic acid functionality allows for its use in sensor technology and the synthesis of functionalized polymers.[2][8]
Other Reactions
Besides Suzuki coupling, this compound can be used in other transformations, such as hydroxydeboronation, where treatment with basic hydrogen peroxide can introduce a hydroxyl group in place of the boronic acid moiety.[6]
Application in Drug Discovery: FAAH Inhibition
A notable application of this compound is in the synthesis of inhibitors for Fatty Acid Amide Hydrolase (FAAH).[3] FAAH is an enzyme responsible for the degradation of endocannabinoids like anandamide.[10] By inhibiting FAAH, the levels of these endogenous signaling lipids increase, leading to analgesic, anti-inflammatory, and anxiolytic effects without the side effects associated with direct cannabinoid receptor agonists.[10] This makes FAAH a compelling therapeutic target for pain and anxiety disorders.[9][10]
Experimental Protocols
This section provides a representative experimental protocol for a Suzuki-Miyaura cross-coupling reaction using this compound. Conditions may require optimization based on the specific aryl halide used.
Representative Protocol: Suzuki-Miyaura Coupling of this compound with an Aryl Bromide
This protocol is adapted from general procedures for Suzuki-Miyaura couplings involving heteroaryl boronic acids and aryl halides.[1][7][11]
Materials and Equipment:
-
This compound
-
Aryl bromide (e.g., 4-bromoanisole)
-
Solvent (e.g., anhydrous 1,4-dioxane (B91453), potentially with water)[1][4]
-
Schlenk tube or microwave vial
-
Magnetic stirrer and stir bar
-
Heating block or oil bath
-
Inert gas source (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube containing a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv), this compound (1.2-1.5 mmol, 1.2-1.5 equiv), potassium phosphate (B84403) (K₃PO₄, 2.0-3.0 mmol, 2.0-3.0 equiv), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.02-0.05 mmol, 2-5 mol%).[1][7]
-
Inert Atmosphere: Seal the tube with a septum, and then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[1]
-
Solvent Addition: Add anhydrous 1,4-dioxane (e.g., 3-5 mL) via syringe. For some substrates, the addition of a small amount of degassed water (e.g., 10-20% by volume) can be beneficial.[4][5]
-
Reaction: Place the sealed tube in a preheated oil bath or heating block set to 80-110 °C. Stir the reaction mixture vigorously for 12-24 hours.[1] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (B1210297) and water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer two more times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (B86663) (Na₂SO₄). Filter the solution and concentrate the solvent under reduced pressure. The resulting crude product can be purified by silica gel column chromatography to yield the desired biaryl product.
Safety and Handling
This compound is an irritant. It may cause skin, eye, and respiratory irritation.[12] Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn during handling. All manipulations should be performed in a well-ventilated fume hood.[12] For detailed safety information, consult the Safety Data Sheet (SDS).
Conclusion
This compound is a high-value synthetic intermediate with significant applications in drug discovery, agrochemicals, and materials science. Its reliable performance in Suzuki-Miyaura cross-coupling reactions allows for the efficient construction of complex molecular architectures. A thorough understanding of its properties, reactivity, and handling procedures, as outlined in this guide, is essential for leveraging its full potential in research and development.
References
- 1. benchchem.com [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound | 351019-18-6 [chemicalbook.com]
- 7. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cas 1072946-66-7,2-CHLORO-3-FLUOROPYRIDINE-5-BORONIC ACID | lookchem [lookchem.com]
- 9. Discovery of boronic acids as novel and potent inhibitors of fatty acid amide hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structure-guided inhibitor design for human FAAH by interspecies active site conversion - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rose-hulman.edu [rose-hulman.edu]
- 12. echemi.com [echemi.com]
An In-depth Technical Guide on the Physicochemical Properties of 2-Fluoropyridine-5-boronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Fluoropyridine-5-boronic acid, a versatile building block in medicinal chemistry and organic synthesis. This document details its chemical and physical characteristics, experimental protocols for its synthesis and analysis, and its reactivity profile, with a focus on its application in cross-coupling reactions.
Core Physicochemical Properties
This compound, also known as (6-Fluoropyridin-3-yl)boronic acid, is a white to off-white solid compound.[1][2] Its unique electronic properties, stemming from the fluorine and boronic acid moieties on the pyridine (B92270) ring, make it a valuable reagent in modern drug discovery.[3][4]
General and Structural Information
The fundamental identifiers and structural details of the compound are summarized below.
| Property | Value | Source |
| CAS Number | 351019-18-6 | [1][5] |
| Molecular Formula | C₅H₅BFNO₂ | [1][5] |
| Molecular Weight | 140.91 g/mol | [5][6] |
| Synonyms | (6-Fluoropyridin-3-yl)boronic acid, 6-Fluoro-3-pyridinylboronic acid | [1][5] |
| Appearance | White to off-white or light yellow solid/powder/crystal | [1][2] |
Physical and Chemical Data
The key physical and chemical properties are crucial for handling, storage, and reaction setup.
| Property | Value | Source |
| Melting Point | 172 - 176 °C (with decomposition) | [1][7] |
| Boiling Point | No information available / 218 °C (literature) | [1][7] |
| Density | 1.34 g/cm³ | [7] |
| Solubility | Soluble in water | [1] |
| Stability | Stable under normal conditions | [1][8] |
Experimental Protocols and Methodologies
Detailed and reproducible experimental methods are fundamental to scientific research. This section outlines the synthesis of this compound and the general procedures for determining its key physicochemical properties.
Synthesis of this compound
The following protocol describes a common method for synthesizing the title compound from 2-fluoro-5-bromopyridine.[2]
Workflow for Synthesis
Detailed Protocol: [2]
-
Reactor Setup: In a suitable reactor equipped with a reflux condenser and temperature probe, add 2-fluoro-5-bromopyridine, toluene, and triisopropyl borate.
-
Cooling: Add tetrahydrofuran (B95107) (THF) and cool the mixture to between -35 and -50 °C.
-
Lithiation: Slowly add n-Butyllithium (2.5M solution in hexane) dropwise, ensuring the internal temperature is maintained between -35 and -45 °C.
-
Reaction: Allow the reaction to proceed for approximately 5 hours within this temperature range.
-
Quenching: After confirming reaction completion, warm the mixture to -15 to -20 °C and slowly add 2M hydrochloric acid (HCl).
-
Warming: Stir the mixture at 18 to 23 °C for 16 hours.
-
Workup: Perform a phase separation. The organic phase is extracted with 6M sodium hydroxide (B78521) (NaOH). The acidic and basic aqueous phases are then combined.
-
pH Adjustment & Extraction: Adjust the pH of the combined aqueous phase to 7.5 using 6M HCl. Add sodium chloride and perform multiple extractions with THF to isolate the product.
Determination of Physicochemical Properties
Standard laboratory techniques are employed to measure the properties of this compound.
General Workflow for Physicochemical Characterization
-
Melting Point: Determined using a standard melting point apparatus where a small, packed sample in a capillary tube is heated at a controlled rate until melting is observed. The range is recorded from the first appearance of liquid to complete liquefaction.
-
Solubility: Qualitative solubility is assessed by adding the compound to various solvents at room temperature. Quantitative solubility can be determined by preparing a saturated solution, filtering it, and measuring the concentration of the solute in the filtrate, often via UV-Vis spectroscopy or HPLC. The compound is noted to be water-soluble.[1]
Stability and Reactivity
Chemical Stability
This compound is stable under normal storage conditions.[1] However, it is incompatible with strong oxidizing agents and strong acids.[1][8] It should be stored in a dry, cool, and well-ventilated place.[1] Hazardous polymerization does not occur.[1]
Reactivity and Applications
Boronic acids are cornerstone reagents in organic synthesis, primarily due to their participation in metal-catalyzed cross-coupling reactions.[11]
-
Suzuki-Miyaura Coupling: this compound is widely used in Suzuki-Miyaura reactions to form carbon-carbon bonds.[2] This reaction is fundamental in synthesizing complex molecules, including many pharmaceutical agents.[3][4] It serves as a key intermediate in the synthesis of fatty acid amide hydrolase (FAAH) inhibitors and novel pyrethroid derivatives.[3]
The Suzuki-Miyaura Cross-Coupling Reaction
Safety and Handling
This compound is classified as a hazardous substance. It is harmful if swallowed, causes skin irritation, and serious eye irritation.[1] It may also cause respiratory irritation.[1] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling.[1] Work should be conducted in a well-ventilated area or a fume hood.[1]
Conclusion
This compound is a pivotal chemical intermediate with well-defined physicochemical properties. Its stability, predictable reactivity in Suzuki-Miyaura coupling, and established synthesis protocols make it an invaluable tool for researchers in drug development and synthetic chemistry. A thorough understanding of its properties, as outlined in this guide, is essential for its safe and effective application in the laboratory.
References
- 1. fishersci.pt [fishersci.pt]
- 2. This compound | 351019-18-6 [chemicalbook.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. chemimpex.com [chemimpex.com]
- 5. 2-fluoro-5-pyridylboronic acid - 351019-18-6 - Structure, Synthesis, Properties [organoborons.com]
- 6. 5-Fluoropyridine-2-boronic acid | C5H5BFNO2 | CID 22832110 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. echemi.com [echemi.com]
- 8. fishersci.com [fishersci.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
An In-depth Technical Guide to 2-Fluoropyridine-5-boronic acid (CAS: 351019-18-6)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluoropyridine-5-boronic acid, with the CAS number 351019-18-6, is a synthetically versatile building block of significant interest in medicinal chemistry and drug discovery.[1][2] Its unique electronic properties, stemming from the presence of a fluorine atom and a boronic acid group on the pyridine (B92270) ring, make it a valuable reagent in a variety of organic transformations, most notably in palladium-catalyzed cross-coupling reactions.[1][2] This technical guide provides a comprehensive overview of the characterization, synthesis, and key applications of this compound.
Physicochemical and Spectroscopic Characterization
A thorough characterization of this compound is crucial for its effective use in research and development. The following tables summarize its key physical, chemical, and spectroscopic properties.
Table 1: Physical and Chemical Properties
| Property | Value | Reference |
| CAS Number | 351019-18-6 | [1] |
| Molecular Formula | C₅H₅BFNO₂ | [1] |
| Molecular Weight | 140.91 g/mol | [1] |
| Appearance | White to light yellow crystalline powder | [1] |
| Melting Point | 177-178 °C (decomposes) | [3][4] |
| Synonyms | (6-Fluoropyridin-3-yl)boronic acid, 6-Fluoro-3-pyridinylboronic acid | [1] |
Table 2: Spectroscopic Data
| Technique | Data |
| ¹H NMR | Predicted (CDCl₃): δ 8.54 (d, 1H), 8.39 (br s, 2H, 2OH), 8.27 (ddd, 1H), 7.14 (dd, 1H).[4] Note: Experimental spectra are available from various suppliers. |
| ¹³C NMR | Data not readily available in searched literature. |
| ¹⁹F NMR | Data not readily available in searched literature. |
| Mass Spectrometry | Data not readily available in searched literature. |
| Infrared (IR) | Data not readily available in searched literature. |
Experimental Protocols
Synthesis of this compound
A common and effective method for the synthesis of this compound is the lithiation of 2-fluoro-5-bromopyridine followed by quenching with a borate (B1201080) ester.[3]
Experimental Workflow: Synthesis
Caption: Synthetic workflow for this compound.
Detailed Protocol:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve 2-fluoro-5-bromopyridine (1 equivalent) and triisopropyl borate (1.2 equivalents) in a mixture of anhydrous toluene and tetrahydrofuran (B95107) (THF).
-
Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Lithiation and Borylation: Slowly add n-butyllithium (1.2 equivalents, as a solution in hexanes) to the cooled solution, maintaining the internal temperature below -70 °C. Stir the mixture at this temperature for 1-2 hours.
-
Quenching: Slowly warm the reaction to room temperature and then quench by the careful addition of aqueous hydrochloric acid (e.g., 1 M HCl) until the solution is acidic.
-
Workup and Extraction: Transfer the mixture to a separatory funnel. Separate the aqueous and organic layers. Extract the aqueous layer with ethyl acetate (B1210297) (3 x volumes). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Purification
Purification of the crude this compound is typically achieved by recrystallization or by an acid-base workup to remove non-acidic impurities.
Detailed Protocol (Acid-Base Wash):
-
Dissolve the crude product in a suitable organic solvent such as ethyl acetate.
-
Wash the organic solution with a saturated aqueous solution of sodium bicarbonate. The boronic acid will be deprotonated and move into the aqueous layer.
-
Separate the aqueous layer and wash it with fresh ethyl acetate to remove any remaining organic impurities.
-
Acidify the aqueous layer with a strong acid (e.g., 1 M HCl) to a pH of approximately 2-3, causing the purified boronic acid to precipitate.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
Characterization Methods
3.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: Dissolve a small sample of the purified product in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Record the spectrum on a 300 MHz or higher field NMR spectrometer.
-
¹³C NMR: A more concentrated sample may be required. Record the proton-decoupled ¹³C NMR spectrum.
-
¹⁹F NMR: Record the proton-decoupled ¹⁹F NMR spectrum to confirm the presence and chemical environment of the fluorine atom.
3.3.2. Mass Spectrometry (MS)
Obtain a mass spectrum using a suitable ionization technique, such as electrospray ionization (ESI), to confirm the molecular weight of the compound.
3.3.3. Infrared (IR) Spectroscopy
Record the IR spectrum of the solid sample using a technique such as KBr pellet or Attenuated Total Reflectance (ATR) to identify characteristic functional group vibrations (e.g., B-O, O-H, C-F, and aromatic C-H stretches).
Applications in Drug Discovery and Development
The primary application of this compound is as a coupling partner in Suzuki-Miyaura cross-coupling reactions.[1][2] This reaction is a powerful tool for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl structures which are common motifs in pharmaceutically active compounds.
Logical Relationship: Role in Suzuki-Miyaura Coupling
Caption: Role of this compound in synthesis.
Experimental Workflow: Suzuki-Miyaura Coupling
References
A Technical Guide to 2-Fluoropyridine-5-boronic acid: Structure, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 2-Fluoropyridine-5-boronic acid, a key building block in medicinal chemistry and organic synthesis. This document details its chemical structure, molecular formula, physicochemical properties, and provides detailed experimental protocols for its synthesis and application in Suzuki-Miyaura coupling reactions. Furthermore, it visualizes key chemical processes and biological pathways involving this compound.
Core Molecular Information
This compound, also known by its synonym 6-Fluoropyridine-3-boronic acid, is a pyridine (B92270) derivative containing both a fluorine atom and a boronic acid functional group. These features make it a versatile reagent in drug discovery and materials science.
Structure and Molecular Formula
The chemical structure of this compound is characterized by a pyridine ring substituted with a fluorine atom at the 2-position and a boronic acid group at the 5-position.
-
CAS Number: 351019-18-6[1]
Physicochemical Properties
The quantitative physicochemical properties of this compound are summarized in the table below. This data is essential for its handling, storage, and application in chemical reactions.
| Property | Value | Source |
| Appearance | White to off-white or light yellow solid/powder to crystal | [1][4] |
| Melting Point | 172 °C (decomposition)[5], 177-178 °C (decomposition)[4], 190-191 °C[2] | |
| pKa (Predicted) | 6.97 ± 0.10 | [1] |
| Solubility | Soluble in Methanol | [1] |
| Storage | Keep in a dark, dry, and cool place (<15°C recommended) | [1] |
Experimental Protocols
This section provides detailed experimental procedures for the synthesis of this compound and a general protocol for its use in the widely applied Suzuki-Miyaura cross-coupling reaction.
Synthesis of this compound
The following protocol is a common method for the synthesis of this compound from 2-fluoro-5-bromopyridine.[4]
Materials:
-
Triisopropyl borate (B1201080)
-
Tetrahydrofuran (B95107) (THF)
-
n-Butyllithium (2.5 M solution in hexane)
-
Hydrochloric acid (2 M and 6 M)
-
Sodium hydroxide (B78521) (6 M)
-
Sodium chloride
-
Magnesium sulfate
-
72 L reactor with reflux condenser and temperature probe
Procedure:
-
Initial Setup: In a 72 L reactor, add 5-bromo-2-fluoropyridine (1.17 L, 0.568 mol), toluene (18.2 L), and triisopropyl borate (3.13 L, 0.68 mol, 1.2 eq.) and begin stirring.
-
Cooling: Add tetrahydrofuran (4.4 L) to the reactor and cool the reaction mixture to between -35°C and -50°C.
-
Lithiation: Slowly add n-Butyllithium (2.5 M hexane (B92381) solution, 5.44 L, 0.68 mol, 1.2 eq.) dropwise while maintaining the internal temperature between -35°C and -45°C.
-
Reaction: Stir the mixture for 5 hours, confirming the reaction is complete via an appropriate monitoring technique (e.g., TLC, LC-MS).
-
Warming: Slowly warm the reaction mixture to between -15°C and -20°C.
-
Quenching: Slowly add 2 M HCl (11.80 L) to the reaction mixture, maintaining the temperature between -15°C and 0°C.
-
Stirring and Phase Separation: Stir the mixture at 18°C to 23°C for 16 hours, then allow the phases to separate.
-
Extraction: Extract the organic phase with 6 M sodium hydroxide (6.0 L).
-
pH Adjustment: Combine the acidic and basic aqueous phases and adjust the pH to 7.5 by slowly adding 6 M HCl (2.5 L).
-
Salting Out and Final Extraction: Add sodium chloride (6.0 kg) to the aqueous phase and extract with THF (3 x 20 L).
-
Drying and Concentration: Combine the organic phases, dry with magnesium sulfate, and concentrate to yield the crude product as a brown solid (approx. 81% crude yield).
References
- 1. This compound CAS#: 351019-18-6 [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. Inhibition of Quorum Sensing in Vibrio harveyi by Boronic Acids | Semantic Scholar [semanticscholar.org]
- 4. This compound | 351019-18-6 [chemicalbook.com]
- 5. This compound 351019-18-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
Spectroscopic Profile of 2-Fluoropyridine-5-boronic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR) spectroscopic data for 2-Fluoropyridine-5-boronic acid. While specific, publicly available ¹H and ¹³C NMR spectra for this compound are not readily found in the searched literature, this document outlines the expected spectral characteristics based on related compounds and general principles of NMR spectroscopy. Furthermore, it details the experimental protocols necessary for acquiring such data and presents a comparative analysis with a structurally similar compound.
Data Presentation: NMR Spectroscopic Data
Precise, experimentally verified ¹H and ¹³C NMR data for this compound is not available in the public domain based on extensive searches of scientific databases and chemical supplier information. A certificate of analysis for this compound confirms its structure is consistent with ¹H NMR, but does not provide specific chemical shift (δ), coupling constant (J), or multiplicity data.
To provide a useful reference, the following tables present the ¹H and ¹³C NMR data for a closely related compound, 2-Fluoro-3-Methylpyridine-5-Boronic Acid , as detailed in a study by Alver and Dikmen (2016). This data can serve as a valuable estimation for the spectral characteristics of this compound.
Table 1: ¹H NMR Spectroscopic Data for 2-Fluoro-3-Methylpyridine-5-Boronic Acid
| Protons on Pyridine Ring | Chemical Shift (δ) ppm | Multiplicity |
| H-4 | 7.99 | s |
| H-6 | 8.13 | s |
| Methyl Group | ||
| -CH₃ | 2.29 | s |
| Boronic Acid Group | ||
| -B(OH)₂ | 8.24 | s |
Solvent: DMSO-d₆
Table 2: ¹³C NMR Spectroscopic Data for 2-Fluoro-3-Methylpyridine-5-Boronic Acid
| Carbon Atom | Chemical Shift (δ) ppm |
| C-2 | 160.7 (d, ¹JCF = 232 Hz) |
| C-3 | 122.9 (d, ²JCF = 17 Hz) |
| C-4 | 143.2 (d, ³JCF = 8 Hz) |
| C-5 | 127.5 |
| C-6 | 148.9 (d, ³JCF = 13 Hz) |
| Methyl Group | |
| -CH₃ | 15.5 (d, ³JCF = 5 Hz) |
Solvent: DMSO-d₆
Experimental Protocols
Acquiring high-quality NMR spectra for boronic acids requires specific experimental considerations to address challenges such as poor solubility and the tendency to form oligomeric species, particularly boroxines, through dehydration.
Sample Preparation and Choice of Solvent
A suitable solvent is crucial for obtaining a clear NMR spectrum. For boronic acids, deuterated methanol (B129727) (CD₃OD or d₄-methanol) or dimethyl sulfoxide (B87167) (DMSO-d₆) are often preferred over chloroform (B151607) (CDCl₃) due to better solubility and their ability to break up oligomeric structures through hydrogen bonding.
Protocol:
-
Weigh approximately 5-10 mg of the this compound sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.
NMR Instrument Parameters
The following are general parameters for acquiring ¹H and ¹³C NMR spectra. These may need to be optimized based on the specific instrument and sample concentration.
For ¹H NMR:
-
Spectrometer Frequency: 300-600 MHz
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64, depending on the sample concentration.
-
Spectral Width: Appropriate range to cover all expected proton signals (e.g., 0-12 ppm).
For ¹³C NMR:
-
Spectrometer Frequency: 75-150 MHz
-
Pulse Program: Proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments).
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more to achieve a good signal-to-noise ratio.
-
Spectral Width: Appropriate range to cover all expected carbon signals (e.g., 0-180 ppm).
Mandatory Visualizations
The following diagrams illustrate the chemical structure of this compound and a generalized workflow for NMR spectroscopy.
Caption: Chemical structure of this compound.
Caption: Generalized experimental workflow for NMR spectroscopy.
The Fluorine Effect: A Deep Dive into the Reactivity of Pyridine Boronic Acids in Drug Discovery
For Immediate Release
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and biological properties. When combined with the versatile pyridine (B92270) scaffold, a common motif in pharmaceuticals, the introduction of fluorine can profoundly influence the reactivity of key synthetic intermediates like pyridine boronic acids. This guide provides a comprehensive analysis of the electronic effects of fluorine on the reactivity of pyridine boronic acids, with a focus on their synthesis, acidity, and performance in the widely used Suzuki-Miyaura cross-coupling reaction.
The Inductive Effect of Fluorine on Pyridine Boronic Acid Acidity
The acidity of a boronic acid, quantified by its pKa value, is a critical parameter governing its reactivity, particularly in the transmetalation step of the Suzuki-Miyaura coupling. Fluorine, being the most electronegative element, exerts a strong electron-withdrawing inductive effect (-I effect) on the pyridine ring. This effect significantly influences the Lewis acidity of the boronic acid moiety.
The introduction of fluorine atoms generally leads to a decrease in the pKa of the corresponding pyridine boronic acid, making it a stronger acid.[1][2] This increased acidity is attributed to the stabilization of the resulting boronate anion through the inductive withdrawal of electron density from the boron center. The magnitude of this effect is dependent on the position and number of fluorine substituents. For instance, fluorine substitution adjacent to the sulfur atom in thioethylpyridines has a stronger acidifying effect than terminal substitution.[1] While direct pKa comparisons for a comprehensive series of fluorinated pyridine boronic acids are not readily consolidated in the literature, the trend observed in fluorinated phenylboronic acids provides a strong predictive model.
Table 1: pKa Values of Selected Fluorinated Phenylboronic Acids
| Compound | Substituent | pKa | Reference |
| Phenylboronic acid | H | 8.8 | [3] |
| 4-Fluorophenylboronic acid | 4-F | 8.77 | [2] |
| 2-Fluorophenylboronic acid | 2-F | ~8.7 | [2] |
| 2,3,4,6-Tetrafluorophenylboronic acid | 2,3,4,6-tetraF | 6.17 | [2] |
| 3-Pyridylboronic acid | - | 4.0 | [3] |
Note: The pKa of 3-pyridylboronic acid is significantly lower due to the electron-withdrawing nature of the pyridine nitrogen itself.
The increased acidity of fluorinated pyridine boronic acids has a direct impact on the boronic acid-boronate ester equilibrium. At a given pH, a more acidic boronic acid will exist to a greater extent in its anionic tetrahedral boronate form.[4] This is a crucial factor in the Suzuki-Miyaura reaction, as the boronate is the active species in the transmetalation step.
Synthesis of Fluorinated Pyridine Boronic Acids
The synthesis of pyridine boronic acids can be challenging due to the inherent electron deficiency of the pyridine ring and the potential for protodeboronation, especially for 2-pyridylboronic acids.[5] Several synthetic strategies have been developed to access these valuable building blocks.
Common Synthetic Routes:
-
Metal-Halogen Exchange: This is a widely used method involving the reaction of a fluorinated halopyridine with an organolithium or Grignard reagent, followed by quenching with a trialkyl borate. The choice of organometallic reagent, solvent, and temperature is critical for achieving good yields.
-
Palladium-Catalyzed Cross-Coupling: The Miyaura borylation, which involves the palladium-catalyzed reaction of a fluorinated halopyridine with a diboron (B99234) reagent like bis(pinacolato)diboron (B136004) (B₂pin₂), is another powerful method.[5][6] This approach often offers better functional group tolerance compared to metal-halogen exchange.
-
C-H Borylation: Direct C-H activation and borylation catalyzed by iridium or rhodium complexes represents a more atom-economical approach, though regioselectivity can be a challenge.
Caption: Key synthetic pathways to fluorinated pyridine boronic acids.
Impact of Fluorine on Suzuki-Miyaura Cross-Coupling Reactivity
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of C-C bond formation in pharmaceutical synthesis.[6] The electronic effects of fluorine on pyridine boronic acids play a pivotal role in several key steps of the catalytic cycle.
References
- 1. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 6. books.rsc.org [books.rsc.org]
Stability and Decomposition of 2-Fluoropyridine-5-boronic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluoropyridine-5-boronic acid is a crucial building block in medicinal chemistry and drug development, frequently utilized in Suzuki-Miyaura cross-coupling reactions to synthesize complex organic molecules. However, the inherent instability of this and other heteroaromatic boronic acids presents a significant challenge, impacting storage, reaction efficiency, and the purity of final compounds. Understanding the stability profile and decomposition pathways of this compound is paramount for process optimization, analytical method development, and ensuring the quality of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
This technical guide provides an in-depth overview of the stability of this compound, detailing its primary decomposition pathways, and offering comprehensive experimental protocols for its stability assessment.
Core Stability Profile
Under ambient and dry conditions, this compound is a relatively stable solid. However, it is susceptible to degradation under various conditions, primarily through two major pathways:
-
Protodeboronation: This is a common degradation pathway for arylboronic acids, where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.
-
Oxidation: The boronic acid moiety can be oxidized, leading to the formation of a hydroxyl group at the position of the boron atom.
The rate and extent of these degradation pathways are influenced by several factors, including pH, temperature, presence of moisture, and exposure to oxidative agents.
Major Decomposition Pathways
The two primary decomposition pathways of this compound are illustrated below, leading to the formation of 2-fluoropyridine (B1216828) and 2-fluoro-5-hydroxypyridine, respectively.
Protodeboronation
Protodeboronation is a significant concern, particularly in aqueous environments and is known to be catalyzed by both acid and base. For 2-substituted pyridine (B92270) boronic acids, the mechanism under neutral to basic conditions is thought to proceed through a zwitterionic intermediate, which facilitates the cleavage of the C-B bond.
dot
Fluorinated Pyridine Boronic Acids: A Guide to Synthesis and Application
For researchers, scientists, and drug development professionals, this technical guide provides a comprehensive review of the synthesis and application of fluorinated pyridine (B92270) boronic acids, crucial intermediates in modern organic and medicinal chemistry.
The strategic incorporation of fluorine into organic molecules is a cornerstone of modern drug discovery, enhancing metabolic stability, binding affinity, and lipophilicity.[1][2] When combined with the versatile pyridine scaffold, a common motif in pharmaceuticals, and the synthetic utility of boronic acids, the resulting fluorinated pyridine boronic acids become powerful building blocks for novel chemical entities.[3][4][5] This guide details the primary synthetic routes to these compounds and their subsequent application, particularly in cross-coupling reactions.
Synthesis of Fluorinated Pyridine Boronic Acids
The preparation of fluorinated pyridine boronic acids and their ester derivatives primarily relies on a few key methodologies. The choice of method often depends on the starting materials' availability and the desired substitution pattern. The main synthetic strategies include metal-halogen exchange followed by borylation and transition-metal-catalyzed C-H borylation.
A common and established method involves the metal-halogen exchange of a fluorinated halopyridine, typically a bromo- or iodo-pyridine, to form an organolithium or Grignard reagent. This intermediate is then quenched with a trialkyl borate (B1201080), such as trimethyl borate or triisopropyl borate, followed by acidic workup to yield the desired boronic acid.[6][7]
More recently, iridium-catalyzed C-H borylation has emerged as a powerful and atom-economical approach.[1][8] This method allows for the direct conversion of a C-H bond on the fluorinated pyridine ring to a C-B bond, often with high regioselectivity governed by steric factors.[1][9] This technique is compatible with a variety of functional groups and can be performed without a solvent.[1][9]
Below is a generalized workflow for these synthetic approaches.
Table 1: Comparison of Synthetic Methodologies
| Feature | Metal-Halogen Exchange / Borylation | Iridium-Catalyzed C-H Borylation |
| Starting Material | Fluorinated Halopyridine | Fluorinated Pyridine |
| Key Reagents | Organolithium (e.g., n-BuLi), Mg, Trialkyl borate | [Ir(cod)OMe]₂, Bipyridine ligand, B₂pin₂ |
| Typical Conditions | Low temperatures (e.g., -78 °C) | Neat or high-boiling solvent, elevated temp. |
| Advantages | Well-established, predictable regioselectivity. | High atom economy, direct C-H functionalization.[1] |
| Disadvantages | Requires cryogenic conditions, functional group incompatibility. | Catalyst cost, regioselectivity can be sterically limited.[9] |
Experimental Protocols
Protocol 1: Synthesis of 2-Fluoro-3-pyridineboronic acid via Lithiation-Borylation
This protocol is adapted from methodologies described in the literature for similar transformations.[10]
-
Preparation: A flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel is charged with 3-bromo-2-fluoropyridine (B1273648) (1.0 eq) in anhydrous THF (0.5 M).
-
Lithiation: The solution is cooled to -78 °C in a dry ice/acetone bath. A solution of n-butyllithium (1.05 eq, 2.5 M in hexanes) is added dropwise via the dropping funnel, maintaining the internal temperature below -70 °C. The mixture is stirred at this temperature for 1 hour.
-
Borylation: Triisopropyl borate (1.2 eq) is added dropwise, again keeping the temperature below -70 °C. After the addition is complete, the reaction mixture is allowed to warm slowly to room temperature and stirred overnight.
-
Workup: The reaction is quenched by the slow addition of 2 M hydrochloric acid. The mixture is stirred for 1 hour. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate (B1210297) (3x). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by recrystallization or column chromatography on silica (B1680970) gel to afford 2-fluoro-3-pyridineboronic acid as a solid.[4]
Protocol 2: Iridium-Catalyzed C-H Borylation of a CF₃-Substituted Pyridine
This protocol is a generalized procedure based on the work by Maleczka and Smith.[1][9]
-
Preparation: In a nitrogen-filled glovebox, a screw-cap vial is charged with the CF₃-substituted pyridine (1.0 eq), bis(pinacolato)diboron (B136004) (B₂pin₂) (1.5 eq), [Ir(OMe)(COD)]₂ (3 mol%), and a suitable bipyridine ligand (e.g., 4,4′-di-tert-butyl-2,2′-bipyridine, dtbpy) (6 mol%).
-
Reaction: The vial is sealed and removed from the glovebox. The reaction mixture is heated to 80-100 °C (neat, no solvent) and stirred for 12-24 hours.[1]
-
Workup & Purification: After cooling to room temperature, the reaction mixture is dissolved in a minimal amount of a suitable solvent (e.g., dichloromethane). The product is directly purified by column chromatography on silica gel to yield the corresponding pyridylboronic ester.[1]
Applications in Suzuki-Miyaura Cross-Coupling
Fluorinated pyridine boronic acids are exceptionally valuable partners in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[11][12] This reaction forms a C(sp²)–C(sp²) bond, a linkage that is ubiquitous in pharmaceuticals and advanced materials.[11][13] The electron-withdrawing nature of the fluorine atom and the pyridine nitrogen can influence the reactivity of the boronic acid and the properties of the final product.
The reaction typically involves a palladium catalyst, such as Pd(dppf)Cl₂, a base (e.g., sodium carbonate, potassium phosphate), and a suitable solvent system, often a mixture of an organic solvent and water.[11]
Table 2: Representative Suzuki-Miyaura Couplings with Fluorinated Pyridine Boronic Acids
| Aryl Halide | Boronic Acid/Ester Partner | Catalyst/Base | Conditions | Yield (%) | Reference |
| Pyridine-2-sulfonyl fluoride | 2-Thiopheneboronic acid | Pd(dppf)Cl₂ / Na₃PO₄ | Dioxane/H₂O, 100 °C | 89 | [11] |
| 4-Bromoanisole | 2-CF₃-6-Cl-Pyridin-4-yl Bpin | Pd(PPh₃)₄ / K₂CO₃ | Toluene/EtOH/H₂O, 80 °C | 95 | [1] |
| 1-Bromo-4-nitrobenzene | 2-CF₃-6-Cl-Pyridin-4-yl Bpin | Pd(PPh₃)₄ / K₂CO₃ | Toluene/EtOH/H₂O, 80 °C | 91 | [1] |
| 4-Bromobenzaldehyde | 2-CF₃-6-Cl-Pyridin-4-yl Bpin | Pd(PPh₃)₄ / K₂CO₃ | Toluene/EtOH/H₂O, 80 °C | 94 | [1] |
Note: Yields are for isolated products. Bpin = pinacolato boronic ester.
The utility of these building blocks is evident in their application to construct complex molecular architectures. The reactions generally show good tolerance for various functional groups on both coupling partners, including esters, ketones, and other halides.[1][11]
Conclusion
Fluorinated pyridine boronic acids are indispensable tools for synthetic and medicinal chemists. The development of robust synthetic methods, particularly the advent of catalytic C-H borylation, has significantly improved access to a diverse range of these compounds. Their successful application in Suzuki-Miyaura cross-coupling reactions enables the efficient construction of fluorinated biaryl compounds, providing a direct route to novel structures for drug discovery and materials science. As the demand for sophisticated fluorinated molecules continues to grow, the importance of these versatile building blocks will undoubtedly increase.
References
- 1. Iridium-Catalyzed C–H Borylation of CF3-Substituted Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CAS 174669-73-9: 2-Fluoropyridine-3-boronic acid [cymitquimica.com]
- 5. nbinno.com [nbinno.com]
- 6. research.manchester.ac.uk [research.manchester.ac.uk]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. Iridium-catalyzed C-H borylation of pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Iridium-catalyzed C-H borylation of substituted pyridines - American Chemical Society [acs.digitellinc.com]
- 10. 2-fluoro-3-pyridylboronic acid - 174669-73-9 - Structure, Synthesis, Properties [organoborons.com]
- 11. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
Acidity and pKa of 2-Fluoropyridine-5-boronic Acid: A Technical Guide
This in-depth technical guide provides a comprehensive analysis of the acidity and pKa of 2-Fluoropyridine-5-boronic acid, tailored for researchers, scientists, and professionals in drug development. This document elucidates the theoretical underpinnings of the compound's acidity, details experimental protocols for pKa determination, and presents relevant data in a structured format.
Introduction to Acidity and pKa
The acidity of a molecule, quantified by its acid dissociation constant (Ka) or, more conveniently, its pKa value (-log(Ka)), is a critical parameter in chemistry and pharmacology. It governs a molecule's charge state at a given pH, which in turn influences its solubility, lipophilicity, membrane permeability, and interactions with biological targets. For a molecule like this compound, which possesses both a weakly basic pyridine (B92270) ring and an acidic boronic acid group, understanding its pKa is paramount for predicting its behavior in physiological environments and for designing effective experimental conditions.
Factors Influencing the Acidity of this compound
The acidity of this compound is a composite of the electronic effects of its constituent functional groups: the pyridine ring, the fluorine substituent, and the boronic acid group.
-
Pyridine Ring: The nitrogen atom in the pyridine ring has a lone pair of electrons in an sp2 hybridized orbital, which is not part of the aromatic π-system. This lone pair can accept a proton, making the pyridine ring weakly basic. The pKa of the conjugate acid of pyridine (pyridinium) is approximately 5.23.[1][2]
-
Boronic Acid Group: Boronic acids are Lewis acids, capable of accepting a hydroxide (B78521) ion to form a tetrahedral boronate species. This process can be represented as a Brønsted-Lowry acidity, with pKa values for aryl boronic acids typically ranging from 4 to 10.[3][4] The pKa of unsubstituted phenylboronic acid is approximately 8.83.[5]
-
Fluorine Substituent: Fluorine is a highly electronegative atom and exerts a strong electron-withdrawing inductive effect (-I effect). When attached to the pyridine ring, it decreases the electron density on the ring and on the nitrogen atom. This effect makes the pyridine nitrogen less basic, thus lowering the pKa of its conjugate acid. The fluorine atom can also influence the acidity of the boronic acid group through the aromatic ring. Electron-withdrawing groups on an aromatic boronic acid generally decrease the pKa value.[3] The introduction of a fluorine atom can adjust the pKa value of drugs, thereby increasing the bioavailability of amine-containing drugs.[6]
Considering these factors, it is expected that this compound will have two distinct pKa values: one associated with the protonation of the pyridine nitrogen and another with the ionization of the boronic acid group. The fluorine atom at the 2-position will lower the pKa of the pyridinium (B92312) ion compared to unsubstituted pyridine. Similarly, the electron-withdrawing nature of the 2-fluoropyridine (B1216828) ring will likely decrease the pKa of the boronic acid group compared to phenylboronic acid.
Quantitative Data
| Compound | Functional Group | pKa | Reference |
| Pyridine (pyridinium) | Pyridine Nitrogen | 5.23 | [1][2] |
| Phenylboronic acid | Boronic Acid | 8.83 | [5] |
| 3-Pyridylboronic acid | Boronic Acid | 4.0 | [7] |
| 2-Formylphenylboronic acid | Boronic Acid | 7.5 | [7] |
| 3-Nitrophenylboronic acid | Boronic Acid | 7.1 | [8] |
| 2-Methoxyphenylboronic acid | Boronic Acid | 9.0 | [8] |
Experimental Protocols for pKa Determination
The pKa of this compound can be determined using several established experimental techniques. The choice of method often depends on the compound's solubility and spectral properties.
Potentiometric Titration
Potentiometric titration is a highly accurate and widely used method for pKa determination.
Methodology:
-
Solution Preparation: A precise amount of this compound is dissolved in a suitable solvent, typically purified water or a water-cosolvent mixture if solubility is limited. The ionic strength of the solution is usually kept constant by adding a background electrolyte (e.g., KCl).
-
Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) and a strong base (e.g., NaOH) while monitoring the pH using a calibrated pH electrode.
-
Data Analysis: A titration curve (pH versus volume of titrant added) is generated. The pKa values correspond to the pH at the half-equivalence points. For a compound with two pKa values, two inflection points will be observed. Sophisticated software can be used to fit the titration data to theoretical models to obtain precise pKa values.
UV-Vis Spectrophotometric Titration
This method is suitable for compounds that exhibit a change in their UV-Vis absorbance spectrum upon protonation or deprotonation.
Methodology:
-
Solution Preparation: A series of buffer solutions with a range of known pH values are prepared. A constant concentration of this compound is added to each buffer solution.
-
Spectral Measurement: The UV-Vis absorbance spectrum of each solution is recorded.
-
Data Analysis: The absorbance at a specific wavelength where the largest change is observed is plotted against the pH. The resulting sigmoidal curve can be fitted to the Henderson-Hasselbalch equation to determine the pKa. This method is particularly useful for determining the pKa of the boronic acid group, as the transition from the trigonal boronic acid to the tetrahedral boronate ester often results in a noticeable change in the UV spectrum.[9]
Logical Workflow for pKa Determination
The following diagram illustrates a logical workflow for the experimental determination and analysis of the pKa of this compound.
Caption: Logical workflow for the determination of pKa values.
Conclusion
The acidity and pKa of this compound are governed by the interplay of the basic pyridine nitrogen and the acidic boronic acid moiety, modulated by the strong electron-withdrawing effect of the fluorine substituent. While a definitive experimental pKa value is not cited, a reasoned estimation based on analogous compounds suggests two pKa values: one for the pyridinium ion (expected to be lower than 5.23) and one for the boronic acid (likely to be lower than 8.83). Accurate determination of these pKa values is crucial for its application in drug development and can be achieved through standard experimental protocols such as potentiometric and spectrophotometric titrations. This guide provides the foundational knowledge and procedural framework for researchers to effectively characterize and utilize this compound in their scientific endeavors.
References
- 1. Pyridine | C5H5N | CID 1049 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Pyridine - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phenylboronic acid CAS#: 98-80-6 [m.chemicalbook.com]
- 6. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 2024.sci-hub.ru [2024.sci-hub.ru]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Determining the Solubility of 2-Fluoropyridine-5-boronic Acid in Common Organic Solvents: A Technical Guide
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the solubility of 2-Fluoropyridine-5-boronic acid, a key building block in medicinal chemistry and drug development. A comprehensive search of current scientific literature and chemical databases reveals a notable absence of quantitative solubility data for this specific compound in common organic solvents. This document, therefore, serves as a procedural guide for researchers to determine the solubility of this compound in their laboratories. It outlines a detailed experimental protocol based on the widely used dynamic (synthetic) method for solubility determination of boronic acids. Furthermore, it discusses the key physicochemical factors that are expected to influence the solubility of this and related heterocyclic boronic acids. A template for data presentation and a visual workflow are provided to ensure a systematic and rigorous approach to solubility assessment.
Introduction
This compound is a valuable reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds through Suzuki-Miyaura cross-coupling reactions. Its utility in the synthesis of complex molecules for drug discovery necessitates a thorough understanding of its physicochemical properties, among which solubility is paramount for reaction optimization, purification, and formulation.
Currently, publicly available datasheets and scientific literature lack specific quantitative solubility data for this compound in common organic solvents. This guide provides a robust framework for researchers to generate this critical data in-house.
Factors Influencing the Solubility of this compound
The solubility of a boronic acid is a complex interplay of its solid-state properties (crystal lattice energy) and its interactions with the solvent. For this compound, the following factors are of particular importance:
-
Polarity: The presence of a polar pyridine (B92270) ring, a fluorine atom, and a boronic acid group suggests that the molecule possesses a significant dipole moment. Therefore, its solubility is expected to be higher in more polar organic solvents.
-
Hydrogen Bonding: The boronic acid moiety is a hydrogen bond donor and acceptor. Solvents that can participate in hydrogen bonding (e.g., alcohols, ethers, and to some extent, ketones) are likely to be effective at solvating the molecule.
-
Aromatic Stacking: The pyridine ring can engage in π-π stacking interactions, which may be disrupted by aromatic solvents.
-
Fluorine Substitution: The electron-withdrawing nature of the fluorine atom can influence the acidity of the boronic acid and its intermolecular interactions, thereby affecting solubility.[1]
-
Dehydration: Boronic acids can undergo dehydration to form cyclic anhydrides (boroxines). This equilibrium is solvent-dependent and can complicate solubility measurements, as the acid and its anhydride (B1165640) will exhibit different solubilities.[2][3]
Experimental Protocol for Solubility Determination
The recommended method for determining the solubility of this compound is the dynamic (synthetic) method .[2][3] This technique involves visually or instrumentally monitoring the temperature at which a solid solute completely dissolves in a solvent at a known concentration.
Materials and Equipment
-
This compound (high purity)
-
High-purity organic solvents (e.g., methanol, ethanol, isopropanol, acetone, acetonitrile, tetrahydrofuran (B95107) (THF), ethyl acetate, toluene, dichloromethane)
-
Jacketed glass vessel
-
Magnetic stirrer and stir bar
-
Calibrated temperature probe
-
Heating/cooling circulator
-
Light source and detector (turbidimeter or nephelometer) or visual observation capability
-
Analytical balance
Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of boronic acid solubility using the dynamic method.
Caption: Workflow for determining the solubility of this compound.
Detailed Procedure
-
Sample Preparation: Accurately weigh a specific amount of this compound and the chosen organic solvent into the jacketed glass vessel. The exact composition (mole fraction) of the mixture should be known with high precision.
-
Heating and Stirring: The biphasic mixture is heated at a slow, constant rate (e.g., 0.2-0.5 K/min) while being vigorously stirred to ensure homogeneity.
-
Equilibrium Point Determination: The temperature at which the last solid particles visually disappear, resulting in a clear, single-phase solution, is recorded as the equilibrium solubility temperature for that specific composition. For more precise measurements, the disappearance of turbidity can be monitored by measuring the intensity of a light beam passing through the sample. The temperature at which the light transmission reaches a maximum and plateaus is the solid-liquid equilibrium point.
-
Data Collection: Repeat the procedure for a range of compositions to generate a solubility curve (mole fraction vs. temperature) for this compound in the specific solvent.
Data Presentation
Quantitative solubility data should be presented in a clear and organized manner to facilitate comparison between different solvents. The following table provides a template for recording and presenting the experimentally determined solubility data.
| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Molar Ratio (solute/solvent) |
| Alcohols | ||||
| Methanol | ||||
| Ethanol | ||||
| Isopropanol | ||||
| Ketones | ||||
| Acetone | ||||
| Ethers | ||||
| Tetrahydrofuran | ||||
| Esters | ||||
| Ethyl Acetate | ||||
| Aprotic Solvents | ||||
| Acetonitrile | ||||
| Dichloromethane | ||||
| Aromatic Hydrocarbons | ||||
| Toluene |
Note: This table should be populated with experimentally determined values.
Conclusion
While no published quantitative solubility data for this compound in common organic solvents currently exists, this guide provides the necessary framework for researchers to obtain this vital information. By following the detailed experimental protocol for the dynamic method and considering the key factors that influence solubility, scientists and drug development professionals can systematically characterize this important compound. The generation and dissemination of such data will be of significant value to the broader scientific community, aiding in the optimization of synthetic routes and the development of novel therapeutics.
References
Methodological & Application
The Pivotal Role of 2-Fluoropyridine-5-boronic Acid in Medicinal Chemistry: Applications and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: 2-Fluoropyridine-5-boronic acid has emerged as a critical building block in modern medicinal chemistry, primarily owing to its utility in the Suzuki-Miyaura cross-coupling reaction. This versatile reagent enables the straightforward synthesis of 2-arylpyridines, a privileged scaffold found in a multitude of biologically active compounds. The presence of the fluorine atom on the pyridine (B92270) ring can significantly enhance the potency, selectivity, and pharmacokinetic properties of drug candidates, making this reagent a valuable tool in the design and development of novel therapeutics. This document provides a detailed overview of the applications of this compound, with a focus on its use in the synthesis of fatty acid amide hydrolase (FAAH) inhibitors, and includes comprehensive experimental protocols.
Application Note 1: Synthesis of Potent Fatty Acid Amide Hydrolase (FAAH) Inhibitors
Fatty acid amide hydrolase (FAAH) is a key enzyme in the endocannabinoid system, responsible for the degradation of anandamide (B1667382) and other fatty acid amides. Inhibition of FAAH has shown therapeutic potential for the treatment of pain, anxiety, and other neurological disorders. This compound is a crucial intermediate in the synthesis of potent FAAH inhibitors.
One notable example is the synthesis of a series of potent boronic acid-based FAAH inhibitors. The 2-fluoropyridinyl moiety, introduced via Suzuki-Miyaura coupling with this compound, plays a significant role in the high inhibitory potency of these compounds.
Biological Activity of a Representative FAAH Inhibitor
A key compound, identified as FAAH/MAGL-IN-4 (Compound 13) in the scientific literature, demonstrates the potent inhibitory activity achievable with this scaffold.[1]
| Compound | Target(s) | IC50 (nM) | Reference |
| FAAH/MAGL-IN-4 (Cpd 13) | FAAH | 9.1 | [2] |
| MGL | 7900 | [2] |
Table 1: In vitro inhibitory activity of FAAH/MAGL-IN-4.
The data clearly indicates that the compound is a highly potent and selective inhibitor of FAAH over the related enzyme monoacylglycerol lipase (B570770) (MGL).
Signaling Pathway of FAAH Inhibition
The therapeutic effects of FAAH inhibitors are mediated by the enhancement of endocannabinoid signaling. By blocking the degradation of anandamide, FAAH inhibitors increase its local concentration, leading to the activation of cannabinoid receptors (CB1 and CB2) and other downstream targets.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling of this compound with an Aryl Bromide
This protocol provides a general method for the synthesis of 2-arylpyridines from this compound and a suitable aryl bromide. This reaction is central to the construction of the core scaffold of many FAAH inhibitors and other biologically active molecules.[3]
Materials:
-
This compound
-
Aryl bromide (e.g., 1-bromo-4-nonylbenzene (B1280167) for the synthesis of FAAH inhibitor precursors)
-
Palladium catalyst (e.g., Pd(dppf)Cl2, Pd2(dba)3 with a suitable ligand like SPhos)[3][4]
-
Base (e.g., K2CO3, K3PO4)[3]
-
Solvent (e.g., Dioxane/water mixture, DMF/water mixture)[3]
-
Anhydrous sodium sulfate
-
Ethyl acetate (B1210297)
-
Hexanes
-
Standard laboratory glassware, including a Schlenk tube or microwave vial
-
Magnetic stirrer and heating block or microwave reactor
-
Inert atmosphere (Argon or Nitrogen)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube or microwave vial equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), the selected base (e.g., K2CO3, 2.0 mmol, 2.0 equiv), and the palladium catalyst and ligand (e.g., Pd(dppf)Cl2, 0.03 mmol, 3 mol%).[4]
-
Inert Atmosphere: Seal the vessel, and then evacuate and backfill with argon or nitrogen. Repeat this process three times to ensure an inert atmosphere.[3]
-
Solvent Addition: Add the degassed solvent mixture (e.g., dioxane and water, 4:1 ratio, 5 mL) via syringe.[4]
-
Reaction: Place the reaction vessel in a preheated heating block at the optimized temperature (typically 80-120 °C) or in a microwave reactor set to the desired temperature and time. Stir the mixture vigorously for the required duration (typically 2-24 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[3]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic and aqueous layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to yield the pure 2-arylpyridine product.
Protocol 2: Enzymatic Assay for FAAH Inhibition
This protocol outlines a general method for determining the in vitro inhibitory activity of compounds against FAAH.
Materials:
-
Recombinant human or rat FAAH enzyme
-
Substrate: Anandamide (AEA) or a fluorescent substrate
-
Test compound (e.g., synthesized 2-arylpyridine derivative)
-
Assay buffer (e.g., Tris-HCl buffer with Triton X-100)
-
96-well microplates
-
Plate reader (for fluorescence or radioactivity detection)
Procedure:
-
Enzyme Preparation: Dilute the FAAH enzyme to the desired concentration in the assay buffer.
-
Compound Preparation: Prepare serial dilutions of the test compound in the assay buffer.
-
Incubation: Add the diluted enzyme to the wells of a 96-well plate. Then, add the serially diluted test compound or vehicle control to the respective wells. Pre-incubate the enzyme and inhibitor for a specific period (e.g., 15 minutes) at a controlled temperature (e.g., 37 °C).
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to each well.
-
Reaction Termination and Detection: After a specific incubation time, terminate the reaction (e.g., by adding a stop solution). Measure the product formation using a suitable detection method (e.g., fluorescence intensity or scintillation counting).
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by fitting the concentration-response data to a suitable sigmoidal dose-response curve.
Conclusion
This compound is a highly valuable and versatile reagent in medicinal chemistry. Its application in the synthesis of potent enzyme inhibitors, such as those for FAAH, highlights its importance in the development of novel therapeutics. The provided protocols offer a foundation for researchers to utilize this key building block in their drug discovery efforts. The strategic incorporation of the 2-fluoropyridine (B1216828) moiety can lead to compounds with improved biological activity and pharmacokinetic profiles, ultimately contributing to the advancement of new medicines.
References
Application Notes and Protocols for the Synthesis of p38 MAP Kinase Inhibitors Utilizing 2-Fluoropyridine-5-boronic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthesis and potential application of p38 MAP kinase inhibitors incorporating a 2-fluoropyridin-5-yl moiety, introduced via Suzuki-Miyaura cross-coupling with 2-Fluoropyridine-5-boronic acid. The protocols and data presented herein are designed to guide researchers in the development of novel therapeutics targeting the p38 MAP kinase pathway, a critical mediator of inflammatory responses.
Introduction
The p38 mitogen-activated protein (MAP) kinases are a family of serine/threonine kinases that play a pivotal role in cellular responses to inflammatory cytokines and environmental stress.[1][2][3] Dysregulation of the p38 MAP kinase signaling pathway is implicated in a variety of inflammatory diseases, including rheumatoid arthritis, inflammatory bowel disease, and chronic obstructive pulmonary disease, making it a prime target for therapeutic intervention.[4] The development of small molecule inhibitors targeting p38 MAP kinase has been an area of intense research.
Pyridine-containing compounds have emerged as a promising class of p38 MAP kinase inhibitors.[2][5] The incorporation of a fluorine atom onto the pyridine (B92270) ring can modulate the physicochemical properties of the inhibitor, potentially improving its potency, selectivity, and pharmacokinetic profile. This document focuses on the use of this compound as a key building block for the synthesis of such inhibitors via the versatile Suzuki-Miyaura cross-coupling reaction.
p38 MAP Kinase Signaling Pathway
The p38 MAP kinase signaling cascade is a key pathway that translates extracellular signals into cellular responses.[3][6] Activation of this pathway is initiated by various stimuli, including inflammatory cytokines (e.g., TNF-α, IL-1β) and cellular stressors.[1][2][3] This leads to the sequential activation of a kinase cascade, culminating in the phosphorylation and activation of p38 MAP kinase. Activated p38 then phosphorylates a range of downstream substrates, including other kinases and transcription factors, leading to the regulation of gene expression and cellular processes such as inflammation, apoptosis, and cell cycle control.[1][2]
Caption: The p38 MAP Kinase Signaling Pathway.
Synthesis of p38 MAP Kinase Inhibitors using this compound
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds. This reaction is well-suited for coupling this compound with a variety of aryl or heteroaryl halides to generate the desired p38 MAP kinase inhibitors.
General Experimental Workflow
The general workflow for the synthesis of a p38 MAP kinase inhibitor using this compound involves the coupling of an appropriately substituted aryl or heteroaryl halide with the boronic acid in the presence of a palladium catalyst and a base.
References
- 1. scilit.com [scilit.com]
- 2. chemrevlett.com [chemrevlett.com]
- 3. Synthesis and biological activity of pyridopyridazin-6-one p38α MAP kinase inhibitors. Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. p38 MAP kinase inhibitors as anti inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemrevlett.com [chemrevlett.com]
- 6. Pyridinylquinoxalines and pyridinylpyridopyrazines as lead compounds for novel p38 alpha mitogen-activated protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 2-Fluoropyridine-5-boronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds critical for the construction of complex molecules, particularly in the pharmaceutical and materials science industries. The 2-arylpyridine scaffold is a prevalent motif in numerous biologically active compounds. However, the cross-coupling of 2-fluoropyridines presents a significant challenge due to the high strength of the C-F bond, making them the least reactive among 2-halopyridines.[1] This low reactivity often necessitates harsh reaction conditions that may not be compatible with sensitive functional groups present in complex drug candidates.
These application notes provide a comprehensive guide to the selection of palladium catalysts and reaction conditions for the successful cross-coupling of 2-Fluoropyridine-5-boronic acid with various (hetero)aryl halides. The protocols and data presented herein are designed to serve as a starting point for researchers, facilitating the development and optimization of robust and efficient synthetic routes.
Challenges in Cross-Coupling with 2-Fluoropyridines
The primary obstacle in the palladium-catalyzed cross-coupling of 2-fluoropyridines is the inertness of the C-F bond.[1] Overcoming this requires the use of highly active catalyst systems capable of facilitating the oxidative addition of palladium to the C-F bond. Additionally, heteroaryl boronic acids, including this compound, can be prone to decomposition under the basic reaction conditions typically employed in Suzuki-Miyaura couplings.[2][3] Therefore, the careful selection of the palladium source, ligand, base, and solvent is paramount to achieving high yields and minimizing side reactions.
Palladium Catalyst and Ligand Selection
The choice of the palladium catalyst and, more importantly, the ancillary ligand is critical for the successful coupling of 2-fluoropyridines. For such challenging substrates, highly active catalyst systems are required.
-
Palladium Sources: Common palladium sources that can be employed include Pd(OAc)₂, Pd₂(dba)₃, and palladium precatalysts.[1] Precatalysts are often preferred as they can generate the active Pd(0) species more rapidly and under milder conditions, which is beneficial when dealing with unstable boronic acids.[2][3][4][5][6]
-
Ligands: The ligand plays a crucial role in stabilizing the palladium center and facilitating the key steps of the catalytic cycle. For unreactive aryl fluorides, electron-rich and sterically bulky phosphine (B1218219) ligands are generally the most effective. These ligands promote the oxidative addition step and enhance the overall catalytic activity. Recommended ligands include:
Data Presentation: Starting Points for Optimization
While specific quantitative data for the cross-coupling of this compound is not extensively reported, the following tables provide a summary of typical reaction conditions and yields for the Suzuki-Miyaura coupling of other 2-halopyridines. These conditions can serve as an excellent starting point for the optimization of reactions involving this compound, which will likely require more forcing conditions (e.g., higher temperatures, longer reaction times, or more active catalyst systems).
Table 1: Summary of Reaction Conditions for Suzuki-Miyaura Coupling of 2-Halopyridines
| 2-Halopyridine Substrate | Palladium Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| 2-Bromopyridine | Pd(OAc)₂ | Benzimidazolium salt | K₂CO₃ | DMF/H₂O | 120 | 70 |
| 2-Chloropyridine | Pd₂(dba)₃ | Phosphite/Phosphine Oxide | KF | Dioxane | 110 | ~70-80 |
| 2,3,5-Trichloropyridine | Pd(OAc)₂ | None (ligand-free) | K₃PO₄ | H₂O | 100 | High |
| Pyridine-2-sulfonyl fluoride (B91410) (PyFluor) | Pd(dppf)Cl₂ | dppf | Na₃PO₄ | Dioxane/H₂O | 65-100 | 5-89 |
Data adapted from a representative summary of conditions for 2-halopyridines and can be used as a baseline for optimization with 2-fluoropyridine (B1216828) derivatives.[1]
Experimental Protocols
This section provides a detailed, representative protocol for the Suzuki-Miyaura cross-coupling of a 2-halopyridine derivative. This protocol should be adapted and optimized for use with this compound, likely requiring more forcing conditions as previously mentioned.
Representative Protocol: Suzuki-Miyaura Coupling of an Aryl Halide with this compound
Materials:
-
Aryl halide (e.g., aryl bromide or chloride) (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Ligand (e.g., SPhos, 4.4 mol%)
-
Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Anhydrous solvent (e.g., 1,4-dioxane, 3 mL)
-
Degassed water (0.5 mL)
-
Oven-dried Schlenk tube or microwave vial
-
Magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube or microwave vial containing a magnetic stir bar, add the aryl halide (1.0 mmol), this compound (1.2 mmol), palladium catalyst (e.g., Pd₂(dba)₃, 0.02 mmol), ligand (e.g., SPhos, 0.044 mmol), and base (e.g., K₃PO₄, 2.0 mmol).
-
Inert Atmosphere: Seal the vessel with a septum and evacuate and backfill with argon or nitrogen. Repeat this process three times to ensure an inert atmosphere.
-
Solvent Addition: Add the anhydrous organic solvent (e.g., 1,4-dioxane, 3 mL) and degassed water (0.5 mL) via syringe.
-
Reaction: Place the reaction vessel in a preheated oil bath or heating block at the desired temperature (typically between 80-120 °C). Stir the reaction mixture vigorously for the specified time (typically 12-24 hours).
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (B1210297) (20 mL) and water (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired biaryl product.
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling.
Catalytic Cycle
References
- 1. benchchem.com [benchchem.com]
- 2. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2- Heteroaryl Boronic Acids [dspace.mit.edu]
- 3. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A new palladium precatalyst allows for the fast Suzuki-Miyaura coupling reactions of unstable polyfluorophenyl and 2-heteroaryl boronic acids. | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. (Open Access) A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids (2010) | Tom Kinzel | 550 Citations [scispace.com]
Application Notes and Protocols for Novel Heterocycle Synthesis using 2-Fluoropyridine-5-boronic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the synthesis of novel heterocyclic compounds utilizing 2-Fluoropyridine-5-boronic acid. This versatile building block is a valuable reagent in medicinal chemistry, particularly for the synthesis of drug candidates such as fatty acid amide hydrolase (FAAH) inhibitors and pyrethroid derivatives.[1] The primary method for constructing these novel heterocycles is the Suzuki-Miyaura cross-coupling reaction, a robust and widely used carbon-carbon bond-forming reaction in organic synthesis.[2][3][4]
Overview of Suzuki-Miyaura Coupling with this compound
The Suzuki-Miyaura coupling reaction facilitates the formation of a C-C bond between an organoboron compound (e.g., this compound) and an organohalide (e.g., aryl or heteroaryl bromides/chlorides) in the presence of a palladium catalyst and a base. The 2-fluoropyridine (B1216828) moiety is a key structural motif in many biologically active compounds.
The general scheme for the Suzuki-Miyaura coupling of this compound is as follows:
Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
While specific protocols for this compound are not abundantly available in the public domain, the following protocols for similar 2-substituted pyridines can be adapted. It is important to note that due to the electron-withdrawing nature of the fluorine atom, more forcing reaction conditions (e.g., higher temperatures, longer reaction times, or more active catalyst systems) may be required compared to less deactivated pyridines.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a 2-Halopyridine with an Arylboronic Acid
This protocol is adapted from established methods for 2-chloropyridine (B119429) and can serve as a starting point for reactions with this compound.[2]
Materials:
-
This compound
-
Aryl or heteroaryl halide (e.g., bromobenzene, 4-bromoanisole)
-
Palladium catalyst (e.g., Pd₂(dba)₃ - Tris(dibenzylideneacetone)dipalladium(0))
-
Phosphine ligand (e.g., SPhos - 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Base (e.g., K₃PO₄ - Potassium phosphate)
-
Anhydrous solvent (e.g., 1,4-Dioxane)
-
Degassed water
-
Standard laboratory glassware, inert atmosphere setup (Schlenk line or glovebox)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), the aryl halide (1.2 mmol, 1.2 equiv), K₃PO₄ (2.0 mmol, 2.0 equiv), Pd₂(dba)₃ (0.01 mmol, 1 mol%), and SPhos (0.022 mmol, 2.2 mol%).
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon or nitrogen three times.
-
Solvent Addition: Add anhydrous 1,4-dioxane (B91453) (3 mL) and degassed water (0.5 mL) via syringe.
-
Reaction: Place the reaction vessel in a preheated oil bath or heating block at 100-120 °C. Stir the mixture vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (B1210297) (20 mL) and water (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 2-aryl-5-fluoropyridine.
Caption: A typical experimental workflow for Suzuki-Miyaura coupling.
Data Presentation
The following tables provide representative data for Suzuki-Miyaura coupling reactions of various pyridine (B92270) derivatives, which can be used as a reference for optimizing reactions with this compound.
Table 1: Summary of Reaction Conditions for Suzuki Coupling of 2-Halopyridines. [2]
| 2-Halopyridine Substrate | Palladium Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| 2-Bromopyridine | Pd(OAc)₂ | Benzimidazolium salt | K₂CO₃ | DMF/H₂O | 120 | 70 |
| 2-Chloropyridine | Pd₂(dba)₃ | Phosphite/Phosphine Oxide | KF | Dioxane | 110 | ~70-80 |
| 2,3,5-Trichloropyridine | Pd(OAc)₂ | None | K₃PO₄ | H₂O | 100 | High |
| Pyridine-2-sulfonyl fluoride (B91410) (PyFluor) | Pd(dppf)Cl₂ | dppf | Na₃PO₄ | Dioxane/H₂O | 65-100 | 5-89 |
Table 2: Substrate Scope for Suzuki Coupling of Pyridine-2-sulfonyl fluoride (PyFluor) with Various Boronic Acids. [3][5]
| Boronic Acid | Product | Yield (%) |
| 2-Thiopheneboronic acid | 2-(Thiophen-2-yl)pyridine | 82 |
| 3-Thiopheneboronic acid | 2-(Thiophen-3-yl)pyridine | 75 |
| Phenylboronic acid | 2-Phenylpyridine | 68 |
| 4-Methoxyphenylboronic acid | 2-(4-Methoxyphenyl)pyridine | 78 |
| 3-Furylboronic acid | 2-(Furan-3-yl)pyridine | 55 |
Signaling Pathways and Biological Applications
Heterocyclic compounds containing the 2-aryl-5-fluoropyridine scaffold are of significant interest in drug discovery due to their potential to interact with various biological targets.
-
Fatty Acid Amide Hydrolase (FAAH) Inhibition: this compound is a known intermediate in the synthesis of FAAH inhibitors.[1] FAAH is a serine hydrolase that degrades fatty acid amides, including the endocannabinoid anandamide. Inhibition of FAAH leads to increased levels of anandamide, which can produce analgesic, anti-inflammatory, and anxiolytic effects. The boronic acid functional group itself can act as a warhead, forming a reversible covalent bond with the catalytic serine residue in the active site of FAAH.
Caption: Simplified diagram of FAAH inhibition.
-
Pyrethroid Derivatives: This class of compounds, also synthesized using this compound, are potent insecticides.[1] They act as neurotoxins in insects by targeting voltage-gated sodium channels in neurons, causing prolonged channel opening, which leads to paralysis and death.
Conclusion
This compound is a valuable and versatile building block for the synthesis of novel heterocyclic compounds through Suzuki-Miyaura cross-coupling reactions. The resulting 2-aryl-5-fluoropyridine scaffolds are key components in the development of new therapeutic agents, particularly FAAH inhibitors, and potent agrochemicals. The provided protocols and data serve as a foundation for researchers to explore the synthesis and application of these important molecules. Further optimization of reaction conditions will be necessary to achieve high yields and purity for specific substrate combinations.
References
Application Notes and Protocols for C-N Coupling Reactions with 2-Fluoropyridine-5-boronic Acid Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The formation of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals and agrochemicals where the N-aryl pyridine (B92270) motif is a common structural feature. 2-Fluoropyridine-5-boronic acid is a versatile building block for introducing a fluorinated pyridine moiety into organic molecules. The fluorine substituent can significantly influence the physicochemical properties of the final compound, such as its metabolic stability, lipophilicity, and binding affinity to biological targets. This document provides detailed information and protocols for the C-N cross-coupling of this compound and its derivatives with a variety of nitrogen-containing nucleophiles. The two primary methods discussed are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Chan-Lam coupling.
Data Presentation
The following tables summarize typical reaction conditions for C-N coupling reactions of aryl and heteroaryl boronic acids with amines. While specific data for this compound is limited in the literature, these tables provide a strong starting point for reaction optimization.
Table 1: Palladium-Catalyzed Buchwald-Hartwig Amination Conditions for Heteroaryl Halides and Boronic Acids
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Amine Substrate | Yield (%) |
| Pd₂(dba)₃ (2-4) | XPhos (4-8) | NaOtBu or K₃PO₄ | Toluene (B28343) or Dioxane | 80-110 | Primary & Secondary Amines | 70-95 |
| Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | Toluene | 100 | Anilines | 60-90 |
| [Pd(allyl)Cl]₂ (1) | t-BuXPhos (2) | NaOtBu | Toluene | 100 | Heterocyclic Amines | 75-98 |
| PdCl₂(dppf) (5) | - | K₂CO₃ | DMF/H₂O | 90 | Aromatic Amines | 50-85 |
Table 2: Copper-Catalyzed Chan-Lam Coupling Conditions for Aryl Boronic Acids
| Copper Source (mol%) | Ligand | Base | Solvent | Temperature (°C) | Amine Substrate | Yield (%) |
| Cu(OAc)₂ (10-20) | Pyridine or TMEDA | Pyridine or Et₃N | CH₂Cl₂ or THF | Room Temp - 60 | Anilines, Imidazoles | 60-95 |
| CuI (10) | 1,10-Phenanthroline | Cs₂CO₃ | Toluene | 110 | Primary & Secondary Amines | 50-85 |
| Cu(OAc)₂ (100) | None | None | Methanol | Room Temp | Aminoquinolines | 70-90[1] |
| Cu₂O (5) | None | K₃PO₄ | DMF | 100 | Amides | 65-90 |
Experimental Protocols
The following are detailed protocols for performing C-N coupling reactions with this compound.
Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination (Recommended)
This protocol is adapted from procedures for the amination of similar 2-halopyridines and is expected to be a robust starting point.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
-
Magnetic stirrer and heating mantle
-
Inert gas (Argon or Nitrogen) supply
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add Pd₂(dba)₃ (e.g., 0.02 mmol, 2 mol%) and XPhos (e.g., 0.04 mmol, 4 mol%).
-
Reagent Addition: Add this compound (e.g., 1.0 mmol, 1.0 equiv) and sodium tert-butoxide (e.g., 1.4 mmol, 1.4 equiv).
-
Solvent and Amine Addition: Evacuate and backfill the flask with inert gas three times. Add anhydrous toluene (e.g., 5 mL) via syringe, followed by the amine (e.g., 1.2 mmol, 1.2 equiv).
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (B1210297) (20 mL) and quench with water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient).
Protocol 2: Copper-Catalyzed Chan-Lam Coupling
This method offers a milder, often air-tolerant alternative to palladium-catalyzed reactions.[2][3]
Materials:
-
This compound
-
Amine (anilines, imidazoles, and other N-H containing heterocycles are good candidates)
-
Copper(II) acetate (Cu(OAc)₂)
-
Pyridine
-
Anhydrous Dichloromethane (B109758) (CH₂Cl₂)
-
Molecular sieves (4 Å)
Procedure:
-
Reaction Setup: To a round-bottom flask, add Cu(OAc)₂ (e.g., 0.2 mmol, 20 mol%), this compound (e.g., 1.0 mmol, 1.0 equiv), the amine (e.g., 1.2 mmol, 1.2 equiv), and activated 4 Å molecular sieves.
-
Solvent and Base Addition: Add anhydrous dichloromethane (10 mL) and pyridine (e.g., 2.0 mmol, 2.0 equiv).
-
Reaction: Stir the mixture vigorously at room temperature. The reaction can be open to the air. Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from 24 to 72 hours.
-
Workup:
-
Filter the reaction mixture through a pad of Celite® to remove the copper salts and molecular sieves, washing with dichloromethane.
-
Concentrate the filtrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Mandatory Visualizations
Caption: General experimental workflow for C-N cross-coupling reactions.
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
References
Application Notes and Protocols for the Large-Scale Synthesis of 2-Fluoropyridine-5-boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluoropyridine-5-boronic acid is a pivotal intermediate in contemporary medicinal chemistry and drug development.[1][2] Its utility is primarily demonstrated in Suzuki-Miyaura cross-coupling reactions, where it serves as a versatile building block for the synthesis of complex organic molecules.[2] The incorporation of the 2-fluoropyridine (B1216828) moiety can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, making this reagent highly valuable in the design of novel therapeutics, including fatty acid amide hydrolase inhibitors and pyrethroid derivatives.[1] This document provides a detailed protocol for the large-scale synthesis of this compound, tailored for researchers and professionals in the field.
Synthetic Pathway Overview
The large-scale synthesis of this compound is typically achieved through a lithium-halogen exchange reaction starting from 2-fluoro-5-bromopyridine, followed by borylation with an appropriate borate (B1201080) ester and subsequent hydrolysis. This method is robust and scalable, making it suitable for industrial production.
Experimental Protocol
A common and effective large-scale synthesis procedure involves the following steps:
Step 1: Reaction Setup In a 72 L reactor equipped with a reflux condenser and a temperature probe, add 5-bromo-2-fluoropyridine, toluene, and triisopropyl borate.[3] Initiate stirring to ensure a homogeneous mixture.
Step 2: Cooling and Addition of n-Butyllithium Add tetrahydrofuran (B95107) (THF) to the reactor and cool the reaction mixture to a temperature between -35°C and -50°C.[3] Once the desired temperature is reached, slowly add a 2.5M hexane (B92381) solution of n-butyllithium over a period of time, ensuring the temperature is maintained within the specified range.[3]
Step 3: Reaction Monitoring After the addition of n-butyllithium is complete, allow the reaction to proceed for approximately 5 hours.[3] The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to confirm the consumption of the starting material.
Step 4: Quenching and Warming Once the reaction is deemed complete, slowly warm the reaction mixture to a temperature between -15°C and -20°C.[3] Then, carefully add 2M hydrochloric acid (HCl) to the reaction mixture while maintaining the temperature between -15°C and 0°C.[3]
Step 5: Hydrolysis and Phase Separation Stir the reaction mixture at a temperature of 18°C to 23°C for 16 hours to facilitate hydrolysis.[3] Following this, allow the mixture to settle and then perform a phase separation.
Step 6: Extraction Extract the organic phase with a 6M sodium hydroxide (B78521) (NaOH) solution.[3] Combine the acidic and basic aqueous phases in a reactor.
Step 7: pH Adjustment and Product Isolation Adjust the pH of the combined aqueous phases to 7.5 by the slow addition of 6M HCl.[3] Add sodium chloride to the aqueous phase and then extract the product with THF.[3] The combined organic extracts can then be concentrated under reduced pressure to yield this compound.
Data Presentation
Table 1: Reagents and Stoichiometry for Large-Scale Synthesis
| Reagent | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |
| 5-Bromo-2-fluoropyridine | C₅H₃BrFN | 175.99 | 1.17 L | 0.568 | 1.0 |
| Toluene | C₇H₈ | 92.14 | 18.2 L | - | - |
| Triisopropyl borate | C₉H₂₁BO₃ | 188.07 | 3.13 L | 0.68 | 1.2 |
| Tetrahydrofuran | C₄H₈O | 72.11 | 4.4 L + 3 x 20 L | - | - |
| n-Butyllithium (2.5M in hexane) | C₄H₉Li | 64.06 | 5.44 L | 0.68 | 1.2 |
| 2M Hydrochloric acid | HCl | 36.46 | 11.80 L | - | - |
| 6M Sodium hydroxide | NaOH | 40.00 | 6.0 L | - | - |
| 6M Hydrochloric acid | HCl | 36.46 | ~2.5 L | - | - |
| Sodium chloride | NaCl | 58.44 | 6.0 kg | - | - |
Table 2: Reaction Conditions
| Parameter | Value |
| Initial Reaction Temperature | -35°C to -50°C |
| Reaction Time | 5 hours |
| Quenching Temperature | -15°C to 0°C |
| Hydrolysis Temperature | 18°C to 23°C |
| Hydrolysis Time | 16 hours |
Experimental Workflow Diagram
Caption: Workflow for the large-scale synthesis of this compound.
Safety Precautions
-
n-Butyllithium is a pyrophoric reagent and must be handled with extreme care under an inert atmosphere (e.g., nitrogen or argon).
-
The reaction is conducted at very low temperatures, requiring appropriate cooling baths and monitoring.
-
The quenching step is exothermic and should be performed slowly and with adequate cooling.
-
All operations should be carried out in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Conclusion
The provided protocol outlines a reliable and scalable method for the synthesis of this compound. By adhering to the detailed steps and safety precautions, researchers and drug development professionals can efficiently produce this valuable intermediate for their synthetic needs. The structured data and workflow diagram offer a clear and concise guide for the successful execution of this large-scale synthesis.
References
Application of 2-Fluoropyridine-5-boronic Acid in Fragment-Based Drug Discovery
Keywords: 2-Fluoropyridine-5-boronic acid, Fragment-Based Drug Discovery (FBDD), Suzuki-Miyaura Coupling, Covalent Inhibition, Fatty Acid Amide Hydrolase (FAAH), Serine Hydrolase Inhibitors.
Abstract
This document provides detailed application notes and protocols for the use of this compound as a key fragment in drug discovery campaigns. This compound is a versatile building block, particularly valuable in fragment-based drug discovery (FBDD) for its utility in developing potent and selective enzyme inhibitors. Its unique electronic properties and amenability to robust chemical modifications, such as the Suzuki-Miyaura cross-coupling reaction, make it an attractive starting point for hit-to-lead optimization. Furthermore, the boronic acid moiety can act as a reversible covalent warhead, targeting key nucleophilic residues in enzyme active sites. These notes cover the theoretical basis, experimental workflows, and specific protocols for fragment screening, hit validation, and chemical elaboration, with a focus on its application in the discovery of serine hydrolase inhibitors.
Introduction to this compound in FBDD
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for identifying novel lead compounds. This approach involves screening libraries of low molecular weight compounds (fragments) to identify weak but efficient binders to a biological target.[1] These initial hits are then optimized through structure-guided medicinal chemistry to develop high-affinity ligands.[2]
This compound is a valuable fragment due to several key features:
-
Versatile Synthetic Handle: The boronic acid moiety is a cornerstone of the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, enabling the facile formation of carbon-carbon bonds.[3][4] This allows for the rapid generation of analog libraries to explore structure-activity relationships (SAR).
-
Modulator of Physicochemical Properties: The fluorine atom can influence the pKa of the pyridine (B92270) nitrogen and engage in favorable interactions with the protein target, such as hydrogen bonds and dipole-dipole interactions, thereby improving binding affinity and selectivity.
-
Potential for Covalent Inhibition: Boronic acids can form reversible covalent bonds with nucleophilic amino acid residues like serine, threonine, and lysine, which are often found in the active sites of enzymes.[][6] This can lead to inhibitors with prolonged target engagement and high potency.
A notable application of boronic acid-containing fragments is in the development of inhibitors for enzymes such as Fatty Acid Amide Hydrolase (FAAH), a serine hydrolase that plays a role in pain and inflammation.[1][7]
Experimental Protocols
Fragment Screening and Hit Validation: A Biophysical Cascade
A tiered approach using orthogonal biophysical techniques is recommended to identify and validate fragment binding, minimizing false positives and negatives.
Caption: A typical biophysical screening cascade for fragment-based drug discovery.
2.1.1. Primary Screening: Differential Scanning Fluorimetry (DSF)
DSF, or thermal shift assay, is a high-throughput, low-cost method for initial screening.[8][9] It measures the change in the melting temperature (ΔTm) of a protein upon ligand binding.
-
Principle: Ligand binding stabilizes the protein, resulting in a positive shift in its melting temperature.
-
Protocol:
-
Prepare a solution of the target protein (e.g., 5-10 µM) in a suitable buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4).
-
Add a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of the unfolded protein.
-
Dispense the protein-dye mixture into a 96- or 384-well PCR plate.
-
Add this compound from a DMSO stock solution to a final concentration of 200-500 µM. Include a DMSO control.
-
Seal the plate and place it in a real-time PCR instrument.
-
Increase the temperature incrementally (e.g., 1°C/minute) from 25°C to 95°C, measuring fluorescence at each step.
-
Determine the melting temperature (Tm) by fitting the fluorescence data to a Boltzmann equation. A ΔTm of ≥ 2°C is typically considered a significant hit.
-
2.1.2. Hit Validation: NMR Spectroscopy
NMR spectroscopy is a powerful tool for confirming direct binding of the fragment to the target protein.[2] Ligand-observed NMR experiments are particularly useful for detecting weak interactions.
-
Principle: Changes in the NMR spectrum of the fragment upon addition of the target protein confirm binding.
-
Methods:
-
Saturation Transfer Difference (STD) NMR: Irradiating the protein results in saturation transfer to a bound ligand, which can be observed as a decrease in the ligand's signal intensity.
-
Water-Ligand Observed Gradient Spectroscopy (WaterLOGSY): Detects the transfer of magnetization from bulk water to the protein and then to the bound ligand.
-
-
Protocol (STD NMR):
-
Prepare a sample of the target protein (10-20 µM) in a deuterated buffer.
-
Acquire a reference 1D ¹H NMR spectrum of this compound (100-200 µM) alone.
-
Add the target protein to the fragment solution.
-
Acquire an STD NMR spectrum with on-resonance irradiation of the protein (e.g., at 0.5 ppm) and an off-resonance control (e.g., at 30 ppm).
-
Subtract the on-resonance spectrum from the off-resonance spectrum. The presence of signals from this compound in the difference spectrum confirms binding.
-
2.1.3. Hit Characterization: Isothermal Titration Calorimetry (ITC) and X-ray Crystallography
-
Isothermal Titration Calorimetry (ITC): Provides quantitative data on the binding affinity (Kd), stoichiometry (n), and thermodynamics (ΔH, ΔS) of the interaction.
-
Protocol:
-
Place a solution of the target protein (e.g., 10-50 µM) in the ITC cell.
-
Fill the injection syringe with a concentrated solution of this compound (e.g., 1-2 mM).
-
Perform a series of injections of the fragment into the protein solution while measuring the heat change.
-
Analyze the resulting thermogram to determine the binding parameters.
-
-
-
X-ray Crystallography: Provides high-resolution structural information on the binding mode of the fragment, which is crucial for structure-guided optimization.
-
Protocol:
-
Obtain high-quality crystals of the target protein.
-
Soak the crystals in a solution containing a high concentration of this compound (e.g., 1-10 mM).
-
Collect X-ray diffraction data and solve the structure to visualize the fragment bound in the active site.
-
-
Chemical Elaboration: Suzuki-Miyaura Cross-Coupling
Once this compound is validated as a hit, the Suzuki-Miyaura coupling is a key reaction for its elaboration into more potent compounds.[3][4]
Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.
Representative Protocol:
-
Materials:
-
This compound (1.0 equiv)
-
Aryl or heteroaryl halide (e.g., bromobenzene, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., 1,4-dioxane/water mixture, 4:1)
-
-
Procedure:
-
To an oven-dried reaction vessel, add this compound, the aryl halide, and the base.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the palladium catalyst and the solvent.
-
Heat the reaction mixture to 80-100°C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography.
-
Quantitative Data
While specific binding data for this compound itself is not extensively published, studies on analogous heteroaryl boronic acids as FAAH inhibitors demonstrate the potential of this fragment class. The following table summarizes IC₅₀ values for selected boronic acids against rat FAAH.[7]
| Compound | Structure | FAAH IC₅₀ (µM)[7] |
| Phenylboronic acid | 1.1 | |
| 3-Pyridylboronic acid | 1.3 | |
| 3-Thiopheneboronic acid | 0.23 | |
| 4-Biphenylboronic acid | 0.019 |
These data indicate that heteroaryl boronic acids can exhibit potent inhibition of FAAH, with potencies in the nanomolar to low micromolar range. The 2-fluoropyridine (B1216828) moiety is expected to further modulate these properties.
Mechanism of Action: Reversible Covalent Inhibition
The boronic acid functional group can act as a "warhead" for reversible covalent inhibition, particularly of serine hydrolases like FAAH.[][6] The catalytic serine residue in the enzyme's active site can attack the electrophilic boron atom.
Caption: Reversible covalent bond formation between a serine residue and a boronic acid.
This interaction forms a tetrahedral boronate adduct, mimicking the transition state of substrate hydrolysis.[10] This reversible covalent bond can lead to a significant increase in inhibitor potency and residence time compared to non-covalent interactions.
Conclusion
This compound is a highly valuable fragment for FBDD campaigns targeting a range of enzymes, particularly serine hydrolases. Its synthetic tractability via Suzuki-Miyaura coupling allows for rapid SAR exploration, while its potential for reversible covalent inhibition offers a pathway to potent and selective drug candidates. The protocols and data presented herein provide a comprehensive guide for researchers and scientists in drug development to effectively utilize this fragment in their discovery efforts.
References
- 1. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Peptidic boronic acids are potent cell-permeable inhibitors of the malaria parasite egress serine protease SUB1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting Biomolecules with Reversible Covalent Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of boronic acids as novel and potent inhibitors of fatty acid amide hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. d-nb.info [d-nb.info]
- 10. Potent and Selective Peptidyl Boronic Acid Inhibitors of the Serine Protease Prostate-Specific Antigen - PMC [pmc.ncbi.nlm.nih.gov]
role of 2-Fluoropyridine-5-boronic acid in developing materials for organic electronics
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluoropyridine-5-boronic acid is emerging as a critical building block in the synthesis of novel organic materials destined for advanced electronic applications. Its unique molecular structure, featuring an electron-deficient pyridine (B92270) ring functionalized with a fluorine atom and a versatile boronic acid group, offers a powerful tool for fine-tuning the optoelectronic properties of organic semiconductors. This document provides detailed application notes and experimental protocols for the utilization of this compound in the development of materials for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
The strategic incorporation of the 2-fluoropyridine (B1216828) moiety into organic molecules through Suzuki-Miyaura cross-coupling reactions allows for precise control over molecular architecture. The presence of the fluorine atom significantly influences the electronic properties of the resulting materials by lowering both the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. This modulation facilitates easier electron injection and enhances the material's resistance to oxidative degradation, contributing to the development of more stable and efficient organic electronic devices.[1]
Key Applications in Organic Electronics
The unique properties of materials derived from this compound make them suitable for various roles within organic electronic devices:
-
Host Materials for OLEDs: The introduction of the 2-fluoropyridine unit can enhance the electron-transporting capabilities of host materials, leading to more balanced charge injection and recombination in the emissive layer. This is crucial for achieving high-efficiency and long-lasting OLEDs.
-
Electron Transport Layer (ETL) Materials for OLEDs: The electron-withdrawing nature of the fluorinated pyridine ring makes it an excellent component for ETL materials, facilitating efficient electron transport from the cathode to the emissive layer.
-
Hole Transport Layer (HTL) Materials for OLEDs: While seemingly counterintuitive, the modification of traditional hole-transporting cores with 2-fluoropyridine units can fine-tune the HOMO level to achieve better energy alignment with the anode and the emissive layer, improving overall device performance.
-
Donor and Acceptor Materials for OPVs: In organic photovoltaics, the ability to tune the energy levels of both donor and acceptor materials is paramount. This compound can be used to synthesize both p-type (donor) and n-type (acceptor) materials with optimized energy levels for efficient charge separation and transport, ultimately leading to higher power conversion efficiencies.
Quantitative Data on Related Materials
While specific data for materials directly synthesized from this compound is emerging, the performance of analogous fluorinated and pyridine-containing organic electronic materials provides a strong indication of its potential.
| Material Class | Application | Key Performance Metric | Value |
| Fluorinated Phenylpyridine Iridium Complex | OLED Emitter | External Quantum Efficiency (EQE) | > 25% |
| Fluorinated Small Molecule | OPV Donor | Power Conversion Efficiency (PCE) | 8.14% |
| Pyridine-based Host | Blue Phosphorescent OLED | External Quantum Efficiency (EQE) | 22.43% |
| Pyridine-based ETL | Blue Fluorescent OLED | External Quantum Efficiency (EQE) | > 14% |
Experimental Protocols
The following protocols provide a general framework for the synthesis of organic electronic materials using this compound. Researchers should adapt these protocols based on the specific target molecule and reactants.
Protocol 1: General Suzuki-Miyaura Cross-Coupling Reaction
This protocol describes a typical Suzuki-Miyaura coupling of an aryl halide with this compound.
Materials:
-
Aryl halide (e.g., dibromocarbazole, dibromofluorene) (1.0 mmol)
-
This compound (2.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) (0.02-0.05 mmol)
-
Ligand (e.g., SPhos, P(t-Bu)₃) (0.04-0.1 mmol, if required)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (4.0 mmol)
-
Anhydrous solvent (e.g., Toluene, Dioxane, DMF)
-
Degassed water
Procedure:
-
To an oven-dried Schlenk flask, add the aryl halide, this compound, palladium catalyst, ligand (if used), and base.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the anhydrous solvent and a small amount of degassed water via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate, dichloromethane) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography, recrystallization, or sublimation to obtain the desired material.
Visualizations
Logical Workflow for Material Development
The following diagram illustrates the typical workflow for developing and evaluating new organic electronic materials using this compound.
References
Troubleshooting & Optimization
troubleshooting low yield in Suzuki reactions with 2-Fluoropyridine-5-boronic acid
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low yields in Suzuki-Miyaura cross-coupling reactions involving 2-Fluoropyridine-5-boronic acid.
Troubleshooting Guide & FAQs
This section addresses specific issues encountered during the Suzuki coupling of this compound, offering potential causes and actionable solutions in a question-and-answer format.
Question 1: Why is the yield of my Suzuki coupling reaction with this compound consistently low?
Answer: Low yields with this substrate can stem from several factors, often related to the inherent properties of heteroaromatic boronic acids and fluorinated pyridines.[1] Key areas to investigate include:
-
Boronic Acid Instability: this compound, like many heteroaryl boronic acids, is susceptible to protodeboronation, where the carbon-boron bond is cleaved, replacing the boronic acid group with a hydrogen atom.[1][2][3] This side reaction is often accelerated by elevated temperatures and the presence of aqueous bases.[1][2][3]
-
Catalyst Deactivation: The nitrogen atom in the pyridine (B92270) ring can coordinate to the palladium catalyst, forming inactive species and hindering the catalytic cycle.[1] The presence of oxygen can also deactivate the catalyst by oxidizing the active Pd(0) species.[2]
-
Inefficient Transmetalation: The transfer of the pyridine group from the boronic acid to the palladium complex can be sluggish for electron-deficient heteroaryl boron compounds.[1]
-
Low Reactivity of 2-Fluoropyridines: The strong carbon-fluorine bond makes 2-fluoropyridines less reactive compared to their chloro, bromo, or iodo counterparts, often necessitating harsher reaction conditions which can promote side reactions.[4]
Question 2: My reaction mixture turns black, and the reaction stalls. What is happening?
Answer: The formation of a black precipitate, commonly known as "palladium black," indicates the decomposition of the soluble palladium catalyst into insoluble palladium metal (Pd(0)) aggregates.[2] Once palladium black has formed, the catalyst is no longer in the catalytic cycle, leading to a stalled or sluggish reaction.[2]
-
Potential Causes:
-
High Temperatures: Excessive heat can accelerate catalyst decomposition.[2]
-
Inadequate Ligand Protection: An insufficient amount of phosphine (B1218219) ligand or the use of a ligand that does not adequately stabilize the palladium center can lead to aggregation.[2]
-
Poor Mixing: Inadequate stirring can create localized high concentrations of reagents, contributing to catalyst decomposition.[2]
-
-
Solutions:
-
Optimize the reaction temperature; sometimes a lower temperature for a longer duration is more effective.[2]
-
Ensure an appropriate ligand-to-palladium ratio (typically 1:1 to 4:1).[2]
-
Consider using bulky, electron-rich ligands that can stabilize the palladium center.[1]
-
Ensure vigorous and efficient stirring throughout the reaction.[2]
-
Question 3: I am observing significant amounts of homocoupling of my boronic acid. How can I minimize this?
Answer: Homocoupling of the boronic acid is a common side reaction, often driven by the presence of oxygen.[2][5]
-
Solutions:
-
Improve Degassing: Rigorously degas all solvents and the reaction mixture before adding the catalyst. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period.[2][6]
-
Use a Pd(0) Source: Starting with a Pd(0) catalyst, such as Pd(PPh₃)₄, can mitigate homocoupling that may occur during the in-situ reduction of a Pd(II) precatalyst like Pd(OAc)₂.[2]
-
Question 4: What are the optimal reaction conditions for Suzuki reactions with this compound?
Answer: The optimal conditions can be highly substrate-dependent. However, here are some general guidelines and a summary of conditions reported for similar substrates.
-
Catalyst: Palladium catalysts are standard. The choice of ligand is crucial, with bulky, electron-rich phosphine ligands often giving good results for challenging substrates.[1]
-
Base: A variety of bases can be used, including carbonates (K₂CO₃, Cs₂CO₃), and phosphates (K₃PO₄). The choice of base can significantly impact the yield, and its solubility in the solvent system is an important consideration.[4]
-
Solvent: A mixture of an organic solvent (like dioxane, THF, or DMF) and water is frequently used.[4] Water can aid in dissolving the base and influence the transmetalation step.[4] However, for substrates prone to protodeboronation, anhydrous conditions may be beneficial.[2][7]
-
Temperature: Due to the lower reactivity of 2-fluoropyridines, elevated temperatures (80-120 °C) are often required.[4] Microwave irradiation can also be effective in reducing reaction times and improving yields.[4]
Data Summary
The following table summarizes typical reaction conditions and yields for Suzuki couplings of 2-halopyridines with arylboronic acids, providing a starting point for optimization.
| 2-Halopyridine Substrate | Palladium Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| 2-Bromopyridine | Pd(OAc)₂ | Benzimidazolium salt | K₂CO₃ | DMF/H₂O | 120 | 70 |
| 2-Chloropyridine | Pd₂(dba)₃ | Phosphite/Phosphine Oxide | KF | Dioxane | 110 | ~70-80 |
| Pyridine-2-sulfonyl fluoride | Pd(dppf)Cl₂ | - | Na₃PO₄ | Dioxane/H₂O (4:1) | 100 | 74 |
| 2,3,5-Trichloropyridine | Pd(OAc)₂ | None (ligand-free) | K₃PO₄ | H₂O | 100 | High |
Experimental Protocol
This is a general procedure for the Suzuki-Miyaura coupling of an aryl halide with this compound. Optimization for specific substrates is likely required.
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 equiv)
-
Degassed solvent (e.g., Dioxane/Water mixture)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Reaction vessel (e.g., Schlenk tube or microwave vial)
-
Magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To an oven-dried reaction vessel containing a magnetic stir bar, add the aryl halide, this compound, and the base.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to establish an inert atmosphere.[4]
-
Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst followed by the degassed solvent via syringe.
-
Reaction: Place the reaction vessel in a preheated heating block or microwave reactor at the desired temperature and stir vigorously.[4] Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate (B1210297) and wash with water or brine.
-
Extraction: Separate the organic layer and extract the aqueous layer with the organic solvent. Combine the organic layers.
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by a suitable method, such as flash column chromatography, to obtain the desired coupled product.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A troubleshooting workflow for low-yielding Suzuki reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. scholarship.claremont.edu [scholarship.claremont.edu]
- 7. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
how to prevent protodeboronation of 2-Fluoropyridine-5-boronic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the protodeboronation of 2-Fluoropyridine-5-boronic acid during their experiments.
Troubleshooting Guide
Q1: My Suzuki-Miyaura coupling reaction with this compound is giving low yields, and I suspect protodeboronation. How can I confirm this?
A1: Protodeboronation is a common side reaction for heteroaryl boronic acids, where the C-B(OH)₂ bond is cleaved and replaced by a C-H bond. To confirm if this is occurring in your reaction, you can analyze the crude reaction mixture by LC-MS or ¹H NMR spectroscopy. Look for the presence of 2-fluoropyridine (B1216828), the byproduct of protodeboronation.
Q2: What are the main factors that promote the protodeboronation of this compound?
A2: The protodeboronation of this compound is influenced by several factors:
-
pH: 2-Pyridyl boronic acids are particularly susceptible to protodeboronation at neutral pH due to the formation of a reactive zwitterionic intermediate. Both acidic and strongly basic conditions can suppress this pathway.[1][2][3]
-
Temperature: Higher reaction temperatures accelerate the rate of protodeboronation.
-
Reaction Time: Longer reaction times increase the exposure of the boronic acid to conditions that favor its decomposition.
-
Water Content: The presence of water is necessary for protodeboronation to occur.
-
Catalyst System: An inefficient catalyst system that leads to slow cross-coupling will allow more time for protodeboronation to become a significant side reaction.
Q3: My reaction is performed under standard Suzuki-Miyaura conditions (e.g., Pd(PPh₃)₄, Na₂CO₃, toluene/ethanol/water). What modifications can I make to minimize protodeboronation?
A3: Standard conditions are often not ideal for sensitive heteroaryl boronic acids. Consider the following modifications:
-
Use a more active catalyst system: Employ modern palladium pre-catalysts and bulky, electron-rich phosphine (B1218219) ligands (e.g., Buchwald or Fu ligands) to accelerate the desired cross-coupling reaction. This will outcompete the slower protodeboronation side reaction.
-
Optimize the base: The choice of base is critical. While aqueous inorganic bases are common, they can promote protodeboronation. Consider using non-aqueous bases like potassium phosphate (B84403) (K₃PO₄) or cesium fluoride (B91410) (CsF). A base screen is highly recommended.
-
Lower the reaction temperature: If possible, run the reaction at a lower temperature. The use of a highly active catalyst may allow for efficient coupling at room temperature or slightly elevated temperatures.
-
Minimize water content: While some water is often necessary for the Suzuki-Miyaura reaction, excessive amounts can increase the rate of protodeboronation. Using a biphasic solvent system with minimal water can be beneficial.
-
Use a boronic acid derivative: For particularly challenging couplings, consider using a more stable derivative of this compound, such as its MIDA boronate or trifluoroborate salt. These reagents release the boronic acid slowly in situ, keeping its concentration low and minimizing decomposition.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a problem for this compound?
A1: Protodeboronation is a chemical reaction that cleaves the carbon-boron bond of a boronic acid and replaces it with a carbon-hydrogen bond. For this compound, this results in the formation of 2-fluoropyridine, an undesired byproduct. This side reaction consumes the boronic acid, leading to lower yields of the desired cross-coupled product and complicating the purification process. The presence of the basic nitrogen atom in the pyridine (B92270) ring makes this particular boronic acid highly susceptible to this decomposition pathway.[1][2][3]
Q2: Are there more stable alternatives to this compound?
A2: Yes, using more stable derivatives is a highly effective strategy to prevent protodeboronation. The two most common alternatives are:
-
N-methyliminodiacetic acid (MIDA) boronates: These are air- and moisture-stable crystalline solids that are compatible with a wide range of reaction conditions. The MIDA protecting group is cleaved under mild basic conditions to slowly release the active boronic acid during the cross-coupling reaction.
-
Potassium trifluoroborate salts: These are also stable, crystalline solids that are less prone to protodeboronation than the corresponding boronic acids. They are activated under the reaction conditions to participate in the Suzuki-Miyaura coupling.
Both MIDA boronates and trifluoroborates of 2-fluoropyridine derivatives are commercially available from various suppliers.
Q3: How do I choose between using the boronic acid, its MIDA boronate, or its trifluoroborate?
A3: The choice depends on the specific requirements of your synthesis:
-
This compound: Use for simple, fast, and high-yielding reactions where protodeboronation is not a significant issue. It is the most atom-economical option.
-
2-Fluoropyridine-5-MIDA boronate: Ideal for multi-step syntheses where the boronic acid functionality needs to be protected during other transformations. It is also the best choice for slow, difficult couplings where the slow release of the boronic acid is advantageous.
-
Potassium 2-Fluoropyridine-5-trifluoroborate: A good general alternative to the boronic acid, offering enhanced stability. It is often used when the boronic acid itself proves to be too unstable under the desired reaction conditions.
The following diagram illustrates the relationship between these boron species.
Q4: Can you provide a general protocol for a Suzuki-Miyaura coupling reaction that minimizes the protodeboronation of this compound?
A4: The following is a general starting protocol that can be optimized for your specific substrates.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound with an Aryl Bromide
Materials:
-
This compound (1.2 - 1.5 equiv)
-
Aryl bromide (1.0 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 - 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., dioxane, toluene, or 2-MeTHF)
Procedure:
-
To an oven-dried reaction vessel containing a magnetic stir bar, add the aryl bromide, this compound, base, palladium catalyst, and ligand.
-
Seal the vessel and evacuate and backfill with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add the anhydrous, degassed solvent via syringe.
-
Stir the reaction mixture at the desired temperature (start with room temperature and increase if necessary) and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
The following workflow diagram summarizes the key steps in optimizing a Suzuki-Miyaura coupling to minimize protodeboronation.
Quantitative Data
| Boronic Acid | Optimal pH for Stability | Half-life at 70°C | Reference |
| 2-Pyridylboronic acid | Acidic or strongly basic | ~25-50 seconds (at pH 7) | [1] |
| 3-Pyridylboronic acid | Broad range | > 1 week (at pH 12) | [1] |
| 4-Pyridylboronic acid | Broad range | > 1 week (at pH 12) | [1] |
This data clearly indicates the high instability of the 2-pyridyl isomer at neutral pH compared to the 3- and 4-pyridyl isomers. It is expected that this compound will exhibit similar instability due to the 2-pyridyl nitrogen.
The following table provides representative yields for Suzuki-Miyaura coupling reactions of pyridyl boronic acid derivatives with various aryl halides, demonstrating the effectiveness of different strategies to mitigate protodeboronation.
| Pyridyl Boron Reagent | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 2-Pyridylboronic acid | 1-Bromo-4-butylbenzene | Pd₂(dba)₃ / Phosphite | K₃PO₄ | Dioxane | 100 | ~70-80 | [4] |
| 2-Pyridyl MIDA boronate | 4-Chlorobenzonitrile | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 85 | [5] |
| Potassium 2-pyridyltrifluoroborate | 4-Bromoanisole | Pd(OAc)₂ / RuPhos | Na₂CO₃ | Ethanol | 85 | 88 | [6] |
| This compound | Pyridine-2-sulfonyl fluoride | Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane | 100 | 65 | [7] |
This data highlights that high yields can be achieved with sensitive 2-pyridyl boron reagents by employing highly active catalyst systems and carefully selected bases and solvents. The use of MIDA boronates and trifluoroborates consistently provides good to excellent yields, even with less reactive aryl chlorides.
References
- 1. Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Protodeboronation - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Suzuki Couplings with 2-Fluoropyridine-5-boronic Acid
This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals optimize Suzuki-Miyaura cross-coupling reactions involving 2-Fluoropyridine-5-boronic acid.
Troubleshooting Guide
This guide addresses common issues encountered during the Suzuki coupling of this compound.
Question: I am observing low to no yield in my reaction. What are the potential causes and how can I troubleshoot this?
Answer:
Low or no conversion is a frequent challenge and can stem from several factors, primarily related to reaction conditions and reagent stability.[1][2] Below is a systematic guide to troubleshooting.
Troubleshooting Workflow
Caption: A step-by-step workflow for troubleshooting low-yield Suzuki couplings.
Question: My reaction is producing significant byproducts. What are the common side reactions and how can I minimize them?
Answer:
The primary side reaction is often protodeboronation, where the C-B bond of the boronic acid is cleaved and replaced with a hydrogen atom.[1] This is particularly common with electron-deficient heteroaryl boronic acids like this compound.
Strategies to Minimize Protodeboronation:
-
Use Milder Bases: Strong bases can accelerate the decomposition of the boronic acid.[3] Switching to a weaker base like K₂CO₃ or K₃PO₄ can be beneficial.[2][4]
-
Anhydrous Conditions: While some water is often beneficial for Suzuki couplings, excess water can promote protodeboronation, especially with unstable boronic acids.[1][5]
-
Use Boronic Esters: Converting the boronic acid to a more stable form, such as a pinacol (B44631) ester, can significantly reduce decomposition.[1][6] These esters are generally more robust and can be used directly in the coupling reaction.[6]
-
Reaction Temperature: Avoid excessively high temperatures, which can accelerate decomposition.[1]
Base and Solvent Optimization Data
The choice of base and solvent is critical for a successful coupling. The following tables summarize common choices and their typical impact on the reaction.
Table 1: Comparison of Bases for this compound Couplings
| Base | Strength | Typical Concentration | Notes |
| K₃PO₄ | Moderate | 2.0 - 3.0 eq. | Often a good starting point. Its solubility in aqueous mixtures is beneficial.[4] |
| K₂CO₃ | Mild | 2.0 - 3.0 eq. | A milder alternative that can reduce boronic acid decomposition.[2] |
| Cs₂CO₃ | Strong | 2.0 eq. | Can be very effective but may also promote side reactions with sensitive substrates.[4] |
| KF | Mild | 2.0 - 3.0 eq. | Used in anhydrous conditions; can be effective for preventing ester cleavage if present.[4][7] |
Table 2: Comparison of Solvents for this compound Couplings
| Solvent System | Typical Ratio | Temperature Range (°C) | Notes |
| Dioxane / Water | 4:1 to 10:1 | 80 - 110 | A widely used and effective system.[4][5] The water aids in dissolving the base.[4] |
| Toluene / Water | 10:1 | 80 - 110 | Good for less polar substrates. |
| DMF / Water | 5:1 | 100 - 120 | A more polar option, but be cautious of potential side reactions at high temperatures.[4][8] |
| n-Butanol / Water | 4:1 | 100 - 110 | Can be highly effective for couplings with heteroaryl chlorides.[1] |
Experimental Protocols
Representative Protocol for Suzuki Coupling
This protocol provides a general starting point for the coupling of an aryl halide with this compound. Optimization may be required.
Materials:
-
This compound (1.2 eq.)
-
Aryl halide (1.0 eq.)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₃PO₄, 2.0 eq.)
-
Degassed solvent (e.g., Dioxane/Water 4:1)
Experimental Workflow Diagram
Caption: A general workflow for performing a Suzuki-Miyaura cross-coupling reaction.
Procedure:
-
Reaction Setup: To an oven-dried reaction vessel (e.g., a Schlenk tube or microwave vial) equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), this compound (1.2 mmol), the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).[1]
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.[2]
-
Solvent Addition: Add the degassed solvent system (e.g., 4 mL Dioxane and 1 mL Water) via syringe.[4][5]
-
Reaction: Place the vessel in a preheated oil bath or heating block at the desired temperature (typically 80-110 °C) and stir vigorously for 4-24 hours.[4] Monitor the reaction's progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (B1210297) and water.[4]
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[4]
-
Purification: Purify the crude residue by flash column chromatography on silica (B1680970) gel to obtain the desired product.[4]
Frequently Asked Questions (FAQs)
Q1: Why are couplings with this compound often challenging? A1: There are two main challenges. First, the C-F bond on a pyridine (B92270) ring is generally unreactive in palladium-catalyzed cross-coupling reactions.[4] However, in this case, the boronic acid is the coupling partner. The primary challenge arises from the electron-deficient nature of the fluoropyridine ring, which can make the boronic acid susceptible to protodeboronation (loss of the boronic acid group).[1]
Q2: What is the role of the base in the Suzuki coupling? A2: The base is essential for the transmetalation step of the catalytic cycle.[3][4] It activates the boronic acid by forming a more nucleophilic boronate species, which then transfers its organic group to the palladium center.[6]
Q3: Is water necessary in the solvent system? A3: The presence of water is often beneficial. It can help dissolve the inorganic base and may facilitate the formation of palladium-hydroxide species that can accelerate the catalytic cycle.[4][9] However, for highly unstable boronic acids, anhydrous conditions may be preferred to minimize protodeboronation.[1]
Q4: My boronic acid seems to be degrading. What can I do? A4: Degradation, mainly through protodeboronation, is a known issue for heteroaryl boronic acids.[1] To mitigate this, consider converting the boronic acid to a more stable boronic ester, such as a pinacol ester.[6] These are generally more stable to storage and the reaction conditions.[6]
Q5: What catalyst system is recommended? A5: A variety of palladium catalysts can be effective. Pre-catalysts featuring bulky, electron-rich phosphine (B1218219) ligands are often used for challenging couplings.[4] Pd(dppf)Cl₂ is a common and often effective choice.[5][9] For particularly difficult couplings, specialized ligands like SPhos or RuPhos might offer improved results.[9][10]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Products from 2-Fluoropyridine-5-boronic Acid
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) for the purification of products derived from 2-Fluoropyridine-5-boronic acid, a versatile reagent in modern synthetic chemistry.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered when working with products from this compound?
A1: The most common impurities can be categorized as follows:
-
Starting Materials: Unreacted this compound or the coupling partner (e.g., an aryl halide).
-
Catalyst Residues: Residual palladium catalyst from cross-coupling reactions.
-
Reaction Byproducts:
-
Homocoupling products: Resulting from the coupling of two molecules of the boronic acid or the aryl halide. This is often exacerbated by the presence of oxygen.[1]
-
Protodeboronation product: The 2-fluoropyridine (B1216828) ring without the boronic acid group, resulting from the cleavage of the C-B bond.[2] Heteroaromatic boronic acids, especially those with nitrogen adjacent to the boronic acid, can be susceptible to this side reaction.
-
Boronic acid anhydrides (Boroxines): Trimers of the boronic acid formed by dehydration.
-
Q2: My this compound is unstable and degrades during the reaction. How can I minimize this?
A2: The instability of 2-pyridyl boronic acids is a known issue, primarily due to facile protodeboronation.[3] Here are some strategies to mitigate this:
-
Use of Boronate Esters: Consider converting the boronic acid to a more stable boronate ester, such as a pinacol (B44631) ester, before the coupling reaction. These are generally more stable and can be used directly in Suzuki-Miyaura reactions.[4]
-
Reaction Conditions: Use milder reaction conditions, such as lower temperatures and shorter reaction times, if your desired transformation allows. The choice of base is also critical; sometimes, weaker bases can reduce the rate of protodeboronation.
-
Slow Addition: In some cases, slow addition of the boronic acid or its ester to the reaction mixture can keep its instantaneous concentration low, thereby minimizing side reactions.
Q3: How can I effectively remove residual palladium catalyst from my product?
A3: Palladium removal is crucial, especially in pharmaceutical applications. Several methods can be employed:
-
Filtration through Celite®: A simple and often effective first step is to dilute the reaction mixture with a suitable solvent and filter it through a pad of Celite®. This will remove a significant portion of the precipitated palladium.
-
Chromatography: Flash column chromatography on silica (B1680970) gel is a standard method for removing palladium residues along with other impurities.
-
Activated Carbon: Treatment with activated carbon can be very effective. However, it's important to use the minimum amount necessary, as it can sometimes adsorb the desired product, leading to lower yields.
-
Scavenger Resins: Thiol-functionalized silica or polymer resins can be used to selectively bind and remove palladium.
Q4: I am having trouble with the chromatographic purification of my fluorinated pyridine (B92270) product. What are some common issues and solutions?
A4: Common issues include:
-
Poor Separation: If your product and impurities have similar polarities, achieving good separation can be challenging. Experiment with different solvent systems. A common starting point is a mixture of hexanes and ethyl acetate (B1210297). For more polar compounds, dichloromethane/methanol or ethyl acetate/methanol systems can be used.[5] A shallow gradient elution can also improve resolution.
-
Product Sticking to the Column: The basic nitrogen of the pyridine ring can interact with the acidic silanol (B1196071) groups on the silica gel, leading to tailing and poor recovery. To mitigate this, you can add a small amount of a basic modifier like triethylamine (B128534) (0.1-1%) to your eluent.
-
On-Column Decomposition: The acidic nature of silica gel can sometimes cause decomposition of sensitive products. In such cases, using deactivated (e.g., with triethylamine) or neutral alumina (B75360) as the stationary phase can be beneficial.
Q5: What are some suitable recrystallization solvents for 2-fluoro-5-arylpyridine derivatives?
A5: The choice of solvent is highly dependent on the specific structure of your product. However, some commonly used solvent systems for the recrystallization of biaryl compounds include:
-
Single Solvents: Ethanol, methanol, isopropanol, ethyl acetate, or toluene.
-
Solvent Mixtures: Hexanes/ethyl acetate, hexanes/dichloromethane, or ethanol/water. The goal is to find a solvent or solvent system in which your product is sparingly soluble at room temperature but highly soluble when heated.
Troubleshooting Guides
Issue 1: Low yield after purification.
| Potential Cause | Troubleshooting Steps |
| Product loss during workup | Ensure complete extraction from the aqueous phase by performing multiple extractions with an appropriate organic solvent. Avoid vigorous shaking that can lead to emulsions. |
| Adsorption of product onto purification media | If using activated carbon, reduce the amount used. For column chromatography, if streaking or tailing is observed, consider adding a modifier like triethylamine to the eluent or switching to a different stationary phase like alumina. |
| Incomplete reaction | Before purification, ensure the reaction has gone to completion using techniques like TLC or LC-MS. If the reaction is incomplete, consider optimizing the reaction conditions (temperature, time, catalyst loading). |
| Protodeboronation of starting material | Use a boronate ester derivative of this compound for improved stability. |
Issue 2: Presence of homocoupling byproduct in the purified product.
| Potential Cause | Troubleshooting Steps |
| Oxygen in the reaction mixture | Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Degas all solvents and reagents before use.[1] |
| Suboptimal reaction conditions | The choice of palladium catalyst, ligand, and base can influence the extent of homocoupling. Screening different reaction conditions may be necessary. |
| Difficult chromatographic separation | Homocoupling products can sometimes have similar polarity to the desired product. Try different solvent systems for column chromatography. If co-elution persists, recrystallization might be a more effective purification method. |
Data Presentation
Table 1: Comparison of Purification Methods for a Representative 2-Fluoro-5-arylpyridine
| Purification Method | Typical Recovery (%) | Purity (%) | Notes |
| Flash Column Chromatography | 70-90 | >98 | Effective for removing a wide range of impurities. Can be optimized with different solvent systems.[5] |
| Recrystallization | 50-80 | >99 | Can provide very high purity but may result in lower yields. Finding a suitable solvent is key.[6] |
| Preparative HPLC | 40-60 | >99.5 | Offers the highest purity but is generally more expensive and time-consuming for large quantities.[5] |
Note: The values in this table are representative and can vary significantly depending on the specific compound and the scale of the reaction.
Experimental Protocols
Protocol 1: General Workup and Purification by Flash Column Chromatography
-
Reaction Quenching: Once the reaction is complete (monitored by TLC or LC-MS), cool the reaction mixture to room temperature.
-
Aqueous Workup: Dilute the reaction mixture with ethyl acetate (or another suitable organic solvent) and wash with water. To remove any remaining boronic acid, a wash with a mild aqueous base (e.g., saturated sodium bicarbonate solution) can be performed. Follow with a brine wash.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Flash Column Chromatography:
-
Adsorb the crude product onto a small amount of silica gel.
-
Prepare a silica gel column using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) determined by TLC analysis. An Rf value of ~0.3 for the desired product is often ideal for good separation.[5]
-
Load the adsorbed product onto the column and elute with the chosen solvent system, collecting fractions.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
-
Protocol 2: Purification by Recrystallization
-
Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent (e.g., ethanol, isopropanol, or an ethyl acetate/hexanes mixture).
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the test tube with a glass rod or placing it in an ice bath.
-
Isolation: Once crystals have formed, collect them by vacuum filtration, washing with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Mandatory Visualizations
Caption: A general experimental workflow from reaction completion to the purified product.
Caption: A decision tree for troubleshooting common issues in Suzuki coupling reactions.
References
identifying common side products in 2-Fluoropyridine-5-boronic acid reactions
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and answers to frequently asked questions regarding reactions involving 2-Fluoropyridine-5-boronic acid, particularly in Suzuki-Miyaura cross-coupling.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura reaction with this compound is giving a low yield of the desired product. What are the most likely side products?
A1: The most common side products in cross-coupling reactions with heteroaromatic boronic acids like this compound are formed through two primary competing pathways:
-
Protodeboronation: This is often the most significant side reaction, where the boronic acid group is replaced by a hydrogen atom, yielding 2-fluoropyridine (B1216828).[1][2][3] This process is highly dependent on factors like pH, temperature, and the presence of water.
-
Homocoupling: Two molecules of the boronic acid can couple to form a symmetric biaryl (6,6'-difluoro-3,3'-bipyridine). This can be mediated by the palladium catalyst, especially in the presence of oxygen.[4][5]
Q2: Why is this compound prone to protodeboronation?
A2: Pyridine (B92270) boronic acids, especially 2-substituted ones, are known to be unstable.[6] The nitrogen atom in the pyridine ring can be protonated, and the molecule can form a zwitterionic intermediate, which is highly susceptible to rapid protodeboronation, particularly at neutral pH.[2][7]
Q3: How can I minimize the formation of side products?
A3: Minimizing side products involves optimizing reaction conditions to favor the desired cross-coupling pathway over protodeboronation and homocoupling. Key strategies include:
-
Use of Boronic Esters: Converting the boronic acid to a more stable boronate ester (e.g., a pinacol (B44631) ester) can provide a "slow release" of the boronic acid into the reaction, keeping its concentration low and minimizing side reactions.[2]
-
Careful Selection of Base and Solvent: The choice of base and solvent system is critical as it controls the pH of the reaction. Conditions that are too acidic or basic can accelerate protodeboronation.[7] Anhydrous conditions can also be beneficial.
-
Degassing: Rigorously degassing the reaction mixture (e.g., by sparging with nitrogen or argon) is crucial to remove dissolved oxygen, which promotes the homocoupling of the boronic acid.[4]
-
Active Catalyst Systems: Using highly active palladium catalysts with electron-rich, bulky phosphine (B1218219) ligands (e.g., SPhos, XPhos) can accelerate the desired cross-coupling, making it more competitive with the side reactions.[3][8]
Q4: Does the fluorine atom at the 2-position affect the reactivity?
A4: Yes. While a halogen on the pyridine core can make the boronic acid more prone to protodeboronation under certain conditions, it can also be beneficial. The electron-withdrawing nature of the fluorine can modulate the electronics of the pyridine ring, sometimes making it a more effective coupling partner where the unsubstituted version might fail.[9]
Troubleshooting Guide
This section provides a systematic approach to identifying and mitigating common issues encountered during reactions with this compound.
Issue 1: Low yield of desired product, significant amount of 2-fluoropyridine detected.
-
Probable Cause: Protodeboronation is the likely culprit. This side reaction competes with the desired Suzuki-Miyaura coupling.[1]
-
Troubleshooting Steps:
-
pH Control: The rate of protodeboronation for 2-pyridyl boronic acids is often fastest at neutral pH.[7] Adjusting the base may help. Consider switching from a bicarbonate/carbonate base to a phosphate (B84403) (e.g., K₃PO₄), which often gives better results with challenging substrates.[3]
-
Use a Boronate Ester: Synthesize or purchase the pinacol ester of this compound. The ester provides enhanced stability and slowly hydrolyzes in situ to the active boronic acid, keeping the concentration of the unstable species low.
-
Minimize Water: While some water is often necessary for Suzuki reactions, excess water can facilitate protodeboronation. Try using a carefully controlled amount of water or a biphasic solvent system (e.g., dioxane/water).[3]
-
Lower Temperature/Shorter Time: If the desired coupling is fast, reducing the reaction temperature or time may limit the extent of the slower protodeboronation side reaction.
-
Issue 2: Formation of a high molecular weight, symmetric byproduct.
-
Probable Cause: Homocoupling of this compound to form 6,6'-difluoro-3,3'-bipyridine. This is typically an oxidative process promoted by Pd(II) species and oxygen.[4][5]
-
Troubleshooting Steps:
-
Rigorous Degassing: Ensure the reaction solvent and setup are thoroughly deoxygenated before adding the palladium catalyst. Subsurface sparging with an inert gas (nitrogen or argon) for 15-30 minutes is highly effective.[4]
-
Use a Pd(0) Pre-catalyst: Start with a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃. If using a Pd(II) salt like Pd(OAc)₂ or PdCl₂(PPh₃)₂, ensure the ligand and reaction conditions can efficiently reduce it to the active Pd(0) state in the absence of the boronic acid.
-
Add a Reducing Agent: In some cases, adding a mild reducing agent like potassium formate (B1220265) can help suppress homocoupling by maintaining the palladium in its Pd(0) oxidation state.[5]
-
Quantitative Data on Side Product Formation
While specific quantitative data for side products of this compound is sparse in the literature, the following table presents representative yields for related heteroaryl boronic acids to illustrate the impact of reaction conditions.
| Boronic Acid/Ester | Coupling Partner | Catalyst/Base/Solvent | Desired Product Yield (%) | Side Product(s) & Notes | Reference |
| Heteroaryl Boronic Acids | Pyridine-2-sulfonyl fluoride | Pd(dppf)Cl₂ / Na₃PO₄ / Dioxane | 5 - 89% | Yields are highly dependent on the specific heteroaryl boronic acid. Some unstable boronic acids give low yields, likely due to protodeboronation. | [10][11][12] |
| 2-Chloropyridine Boronic Acids | Allylic Acetate | Rhodium Catalyst / Dioxane | 26 - >50% | Demonstrates that halogenated pyridyl boronic acids can be effective, though yields vary with substitution pattern. | [9] |
| 6-Fluoro-3-pyridyl Boronic Acid | Chloro-indazole | XPhos Precatalyst / K₃PO₄ / Dioxane-H₂O | ~95% | Milder conditions and a highly active catalyst suppress protodeboronation of this unstable boronic acid. | [3] |
| Phenylboronic Acid | Aryl Iodide | Pd(OAc)₂ / K₂CO₃ / Toluene | 54% | 27% yield of the homocoupled biphenyl (B1667301) byproduct was observed. | [5] |
Representative Experimental Protocol
Suzuki-Miyaura Coupling of an Aryl Bromide with this compound pinacol ester
This is a general starting protocol and may require optimization.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
This compound pinacol ester (1.2 mmol, 1.2 equiv)
-
Pd₂(dba)₃ (0.02 mmol, 2 mol%)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.08 mmol, 8 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (4 mL)
-
Water (1 mL)
Procedure:
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl bromide, this compound pinacol ester, and K₃PO₄.
-
Evacuate and backfill the vial with an inert atmosphere (Argon or Nitrogen) three times.
-
In a separate vial, prepare the catalyst solution by dissolving Pd₂(dba)₃ and SPhos in the 1,4-dioxane.
-
Degas the dioxane/water solvent mixture by bubbling argon or nitrogen through it for 20-30 minutes.
-
Add the degassed solvent to the reaction vial containing the solids, followed by the catalyst solution.
-
Seal the vial and heat the reaction mixture at 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography.
Visual Troubleshooting Guides
Caption: Troubleshooting workflow for low-yield reactions.
Caption: Competing reaction pathways in Suzuki-Miyaura coupling.
References
- 1. Quantitative In Silico Prediction of the Rate of Protodeboronation by a Mechanistic Density Functional Theory-Aided Algorithm - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racemates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scholarship.claremont.edu [scholarship.claremont.edu]
- 12. researchgate.net [researchgate.net]
Technical Support Center: 2-Fluoropyridine-5-boronic acid in Suzuki-Miyaura Coupling
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals utilizing 2-Fluoropyridine-5-boronic acid in Suzuki-Miyaura cross-coupling reactions. Homocoupling of boronic acids is a common side reaction that can complicate purification and reduce the yield of the desired biaryl product. This document offers strategies to mitigate this and other related issues.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling and why is it a problem with this compound?
A1: Homocoupling is an undesired side reaction in Suzuki-Miyaura coupling where two molecules of the boronic acid (in this case, this compound) react with each other to form a symmetrical biaryl byproduct (5,5'-di(2-fluoropyridyl)). This byproduct consumes the starting material, reduces the yield of the desired cross-coupled product, and can be challenging to separate during purification due to similar polarity with the target molecule.
Q2: What are the primary causes of homocoupling?
A2: The primary causes of homocoupling are generally related to the reaction conditions. The presence of oxygen is a major contributor, as it can lead to the formation of a palladium-peroxo species that promotes the homocoupling pathway.[1][2] Additionally, the use of a Pd(II) precatalyst can lead to homocoupling during the initial reduction to the active Pd(0) species.[2] Other factors include the choice of base, solvent, temperature, and the specific palladium catalyst and ligand used.
Q3: How does the electronic nature of this compound affect its tendency to homocouple?
A3: this compound is an electron-deficient heteroaryl boronic acid. Electron-deficient boronic acids can sometimes be more prone to side reactions like homocoupling, particularly under conditions that do not favor rapid transmetalation in the desired cross-coupling cycle.
Q4: Can the quality of the this compound affect the amount of homocoupling?
A4: Absolutely. Boronic acids can degrade over time, especially when exposed to air and moisture. This can lead to the formation of boroxines (trimeric anhydrides) and other impurities that may influence the reaction outcome. It is recommended to use high-purity this compound and to store it under an inert atmosphere.
Troubleshooting Guide
Issue: Significant amount of homocoupling byproduct observed.
This is a common challenge encountered during Suzuki-Miyaura reactions. The following troubleshooting guide provides a systematic approach to minimize the formation of the homocoupling byproduct of this compound.
Troubleshooting Workflow for Minimizing Homocoupling
Caption: Troubleshooting workflow for minimizing homocoupling.
Data Presentation
The following tables summarize how different reaction parameters can influence the outcome of Suzuki-Miyaura couplings with heteroaryl compounds, providing a guide for optimizing reactions with this compound.
Table 1: Effect of Catalyst, Base, and Solvent on the Suzuki Coupling of a 6-Bromo-imidazo[4,5-b]pyridine Derivative. [3]
| Entry | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Product Yield (%) |
| 1 | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O (4:1) | 100 | 24 | 75 |
| 2 | PdCl₂(dppf) (5) | K₂CO₃ | Dioxane/H₂O (4:1) | 100 | 24 | 82 |
| 3 | Pd(OAc)₂ (5) / SPhos (10) | K₃PO₄ | Toluene/H₂O (4:1) | 110 | 18 | 88 |
| 4 | Pd₂(dba)₃ (2.5) / XPhos (10) | Cs₂CO₃ | Dioxane | 100 | 20 | 91 |
Note: This data is for a structurally related heterocyclic compound and serves as a guide for catalyst and condition screening.
Table 2: Influence of Reaction Conditions on the Yield of 2-Arylpyridines from PyFluor. [4][5]
| Entry | Boronic Acid Partner | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | 2-Thiopheneboronic acid | Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane (dry) | 100 | 85 |
| 2 | 2-Thiopheneboronic acid | Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane/H₂O (4:1) | 65 | 68 |
| 3 | Phenylboronic acid pinacol (B44631) ester | Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane/H₂O (4:1) | 80 | 72 |
| 4 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane | 65 | 78 |
Note: This data illustrates the impact of temperature, water content, and the nature of the boronic acid/ester on product yield in a related 2-substituted pyridine (B92270) synthesis.
Experimental Protocols
Representative Protocol for Suzuki-Miyaura Coupling of this compound
This protocol is a general starting point and may require optimization for specific coupling partners.
Materials:
-
This compound (1.2 equivalents)
-
Aryl halide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
-
Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating plate
-
Inert gas line (Argon or Nitrogen)
Procedure:
-
Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 eq), this compound (1.2 eq), and the base (2.0 eq).
-
Inerting the System: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure the removal of atmospheric oxygen.
-
Solvent Addition: Add the degassed solvent mixture via syringe.
-
Catalyst Addition: Add the palladium catalyst to the reaction mixture.
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 4-24 hours.
-
Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (B1210297) and water. Separate the organic layer, and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography on silica (B1680970) gel to isolate the desired product.
Mandatory Visualizations
Suzuki-Miyaura Catalytic Cycle vs. Homocoupling Pathway
References
- 1. reddit.com [reddit.com]
- 2. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
catalyst deactivation and poisoning in reactions with pyridine boronic acids
Technical Support Center: Reactions with Pyridine (B92270) Boronic Acids
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during cross-coupling reactions involving pyridine boronic acids, with a focus on catalyst deactivation and poisoning.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of low yields or reaction failure when using pyridine boronic acids in Suzuki-Miyaura coupling?
A1: The most common issue is catalyst poisoning. The Lewis basic nitrogen atom in the pyridine ring can strongly coordinate to the palladium catalyst center. This forms a stable, inactive complex that removes the catalyst from the active catalytic cycle, effectively halting the reaction.[1][2][3] This inhibitory effect is particularly pronounced with Pd(II) species.[3]
Q2: Why are 2-pyridylboronic acids considered especially challenging substrates?
A2: In addition to catalyst poisoning, 2-pyridylboronic acids are notoriously unstable. They are highly susceptible to a side reaction called protodeboronation, where the C-B bond is cleaved and replaced by a C-H bond, especially in the presence of water or other protic sources.[4][5] This depletes the reaction of its necessary nucleophilic partner. Using more stable derivatives like pinacol (B44631) esters or MIDA boronates is a common strategy to overcome this instability.[5][6][7]
Q3: How can I visually identify catalyst deactivation in my reaction?
A3: A common sign of catalyst deactivation is the formation of palladium black, which appears as black suspended particles or a mirror on the flask wall.[1] This indicates that the active Pd(0) catalyst has aggregated and precipitated out of the solution, rendering it inactive. While a color change to black is normal for some catalyst systems, a rapid crash-out of solid black material early in the reaction often signals a problem.
Q4: What is "homocoupling" and why does it occur in my reaction?
A4: Homocoupling is the undesired coupling of two boronic acid molecules to form a biaryl byproduct. This side reaction reduces the yield of your desired product. It is often caused by the presence of oxygen in the reaction mixture, which can facilitate the oxidative coupling.[2][6] It can also occur during the in-situ reduction of a Pd(II) precatalyst (like Pd(OAc)₂) to the active Pd(0) state, as this process can consume the boronic acid.[5][8]
Troubleshooting Guides
Problem: My Suzuki-Miyaura reaction with a pyridylboronic acid is sluggish, has stalled, or failed completely.
This is a multi-faceted problem often stemming from a combination of catalyst poisoning and reagent instability. Follow this workflow to diagnose and solve the issue.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Yoneda Labs [yonedalabs.com]
Validation & Comparative
A Comparative Guide to the Reactivity of 2-Fluoropyridine-5-boronic Acid and 2-Chloropyridine-5-boronic Acid in Suzuki-Miyaura Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical factor in the successful synthesis of complex molecules. Pyridine-containing biaryl structures are of significant interest in medicinal chemistry, and their synthesis often relies on the Suzuki-Miyaura cross-coupling reaction. This guide provides an in-depth comparison of the reactivity of two key reagents: 2-fluoropyridine-5-boronic acid and 2-chloropyridine-5-boronic acid, supported by experimental data to inform synthetic strategy.
The reactivity of pyridineboronic acids in Suzuki-Miyaura coupling is influenced by the electronic properties of substituents on the pyridine (B92270) ring. Both the fluorine and chlorine atoms at the 2-position are electron-withdrawing, which can impact the nucleophilicity of the boronic acid and its interaction with the palladium catalyst.
Quantitative Data Summary
The following tables summarize representative experimental data for the Suzuki-Miyaura coupling of each boronic acid with various aryl and heteroaryl halides. It is important to note that reaction conditions can significantly influence yields.
Table 1: Suzuki-Miyaura Coupling of this compound with Aryl Halides
| Aryl Halide Coupling Partner | Palladium Catalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Bromoanisole | Pd(dppf)Cl₂ | dppf | Na₂CO₃ | Dioxane/H₂O | 100 | 12 | 85 |
| 1-Bromo-4-nitrobenzene | Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/H₂O | 90 | 8 | 78 |
| 4-Bromobenzonitrile | Pd₂(dba)₃ | SPhos | K₃PO₄ | Dioxane | 110 | 16 | 92 |
| 2-Bromothiophene | Pd(dppf)Cl₂ | dppf | Na₂CO₃ | DME/H₂O | 85 | 12 | 88 |
Table 2: Suzuki-Miyaura Coupling of 2-Chloropyridine-5-boronic Acid with Heteroaryl Bromides
| Heteroaryl Bromide Coupling Partner | Palladium Catalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 2-Bromothiophene | Pd(PPh₃)₂Cl₂ | PPh₃ | Na₂CO₃ | Dioxane | 95 | 8 | 65 |
| 2-Bromo-5-methylthiophene | Pd(PPh₃)₂Cl₂ | PPh₃ | Na₂CO₃ | Dioxane | 95 | 8 | 72 |
| 2-Bromopyridine | Pd(PPh₃)₂Cl₂ | PPh₃ | Na₂CO₃ | Dioxane | 95 | 8 | 55 |
| 3-Bromopyridine | Pd(PPh₃)₂Cl₂ | PPh₃ | Na₂CO₃ | Dioxane | 95 | 8 | 68 |
Reactivity Analysis
Based on the available data and general principles of organic chemistry, the following analysis can be made:
-
Electronic Effects: Fluorine is more electronegative than chlorine, leading to a stronger inductive electron-withdrawing effect from the 2-position of the pyridine ring in this compound. This increased electron deficiency can make the boronic acid less nucleophilic, potentially slowing down the transmetalation step in the Suzuki-Miyaura catalytic cycle. However, this effect can also make the pyridine nitrogen less basic, which may reduce its ability to coordinate to and inhibit the palladium catalyst. The 2-chloro substituent is also electron-withdrawing and has been suggested to decrease the Lewis basicity of the pyridine nitrogen, which can be beneficial for the coupling reaction.
-
Reaction Conditions: Successful Suzuki-Miyaura couplings have been reported for both boronic acids. However, achieving high yields with 2-chloropyridine-5-boronic acid in some cases has required specific catalyst systems, such as those employing bulky and electron-rich phosphine (B1218219) ligands, to overcome potential challenges in the catalytic cycle. The data for this compound suggests that standard palladium catalysts can be effective, though optimization of bases and solvents is still crucial.
-
Yields: While a direct comparison is challenging due to varying reaction conditions in the literature, the reported yields for this compound in couplings with various aryl halides are generally good to excellent. The yields for 2-chloropyridine-5-boronic acid with heteroaryl bromides are moderate to good, and it is a versatile reagent for the synthesis of novel heteroarylpyridine derivatives.
Experimental Protocols
Detailed methodologies are crucial for reproducibility and optimization. Below are representative experimental protocols for Suzuki-Miyaura coupling reactions involving these boronic acids.
General Procedure for Suzuki-Miyaura Coupling
A mixture of the aryl or heteroaryl halide (1.0 mmol), the respective pyridineboronic acid (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂ or Pd(dppf)Cl₂, 0.05 mmol), and a base (e.g., Na₂CO₃ or K₃PO₄, 2.0 mmol) in a suitable solvent (e.g., dioxane, toluene, or DME, often with the addition of water) is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at a specified temperature until the reaction is complete (monitored by TLC or GC-MS). After cooling to room temperature, the reaction mixture is worked up by partitioning between an organic solvent and water. The organic layer is then dried and concentrated, and the crude product is purified by a suitable method such as column chromatography.
Visualizing the Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the key steps in the Suzuki-Miyaura cross-coupling reaction.
Figure 1. Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
Both this compound and 2-chloropyridine-5-boronic acid are valuable reagents for the synthesis of 5-aryl-2-halopyridines via the Suzuki-Miyaura cross-coupling reaction. The choice between them may depend on several factors, including the desired electronic properties of the final product, the specific coupling partner, and the optimization of reaction conditions.
The stronger electron-withdrawing nature of the fluorine substituent in this compound may influence its reactivity profile compared to the chloro analogue. While direct comparative data is limited, the available literature suggests that both compounds can be effectively utilized with appropriate catalyst and reaction condition selection. Researchers should consider screening various palladium catalysts, ligands, bases, and solvent systems to achieve optimal results for their specific synthetic targets.
A Comparative Study of Pyridine-3-ylboronic Acid Isomers in Suzuki-Miyaura Cross-Coupling
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. Pyridine-containing biaryl scaffolds are of particular interest in drug discovery due to their prevalence in biologically active molecules. This guide provides a comparative analysis of the performance of pyridine-3-ylboronic acid and its positional isomers, pyridine-2-ylboronic acid and pyridine-4-ylboronic acid, in this critical transformation. The choice of isomer has a profound impact on reaction outcomes, and understanding these differences is crucial for synthetic strategy and optimization.
Performance Comparison of Pyridineboronic Acid Isomers
The reactivity of pyridineboronic acid isomers in Suzuki-Miyaura coupling is significantly influenced by the position of the nitrogen atom relative to the boronic acid moiety. This is primarily due to the Lewis basicity of the pyridine (B92270) nitrogen, which can interact with the palladium catalyst, and the electronic effects on the carbon-boron bond.
Key Observations:
-
Pyridine-3-ylboronic Acid and Pyridine-4-ylboronic Acid: These isomers generally exhibit good reactivity and provide moderate to excellent yields in Suzuki-Miyaura couplings. The nitrogen atom is sufficiently removed from the reaction center, minimizing interference with the catalytic cycle.
-
Pyridine-2-ylboronic Acid: This isomer is notoriously challenging and often gives lower yields. This phenomenon, frequently termed the "2-pyridyl problem," is attributed to several factors:
-
Catalyst Inhibition: The proximity of the nitrogen lone pair to the boronic acid can lead to chelation with the palladium catalyst, forming a stable complex that hinders the catalytic cycle.
-
Protodeboronation: The 2-pyridylboronic acid is more susceptible to protodeboronation, a side reaction where the carbon-boron bond is cleaved by a proton source (e.g., water), leading to the formation of pyridine and reducing the yield of the desired coupled product.
-
Data Presentation
The following table summarizes representative experimental data for the Suzuki-Miyaura coupling of pyridineboronic acid isomers with various aryl halides. It is important to note that direct comparison of yields can be influenced by variations in reaction conditions across different studies.
| Pyridineboronic Acid Isomer | Aryl Halide | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Yield (%) |
| Pyridine-3-ylboronic acid | 4-Bromoanisole | Pd(dppf)Cl₂ | K₃PO₄ | Dioxane/H₂O | 100 | 85 |
| 1-Bromo-4-nitrobenzene | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 90 | 92 | |
| 2-Chloropyridine | Pd₂(dba)₃ / XPhos | K₃PO₄ | 1,4-Dioxane | 110 | 78 | |
| Pyridine-4-ylboronic acid | 4-Bromoanisole | Pd(dppf)Cl₂ | K₂CO₃ | MeCN/H₂O | 80 | 90 |
| 1-Bromo-2-fluorobenzene | Pd(dppf)Cl₂ | K₂CO₃ | MeCN/H₂O | 80 | 90 | |
| 4-Chlorobenzonitrile | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 100 | 88 | |
| Pyridine-2-ylboronic acid | 4-Bromoanisole | Pd₂(dba)₃ / P(tBu)₃ | KF | Dioxane | 110 | 74 (as boronate salt) |
| 1-Bromo-4-butylbenzene | Pd₂(dba)₃ / P(o-tolyl)₃ | K₃PO₄ | Dioxane | 100 | 65 | |
| 4-Bromoanisole | Pd(dppf)Cl₂ | Na₂CO₃ | Dioxane | 100 | Low to modest |
Experimental Protocols
Below is a generalized experimental protocol for a Suzuki-Miyaura cross-coupling reaction involving a pyridineboronic acid. Specific conditions should be optimized for each substrate combination.
Materials:
-
Aryl halide (1.0 mmol)
-
Pyridineboronic acid isomer (1.2 - 1.5 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 1-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0-3.0 mmol)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Degassed water (if using aqueous conditions)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the aryl halide, pyridineboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the flask with the inert gas (repeat 3 times).
-
Add the anhydrous solvent (and degassed water if applicable) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired biaryl pyridine.
Mandatory Visualization
The following diagrams illustrate the generalized Suzuki-Miyaura catalytic cycle and a typical experimental workflow.
A Comparative Guide to Analytical Methods for Purity Assessment of 2-Fluoropyridine-5-boronic Acid
For researchers, scientists, and professionals in drug development, ensuring the purity of starting materials and intermediates is paramount. 2-Fluoropyridine-5-boronic acid is a key building block in the synthesis of various pharmaceutical compounds.[1][2] Its purity directly impacts the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comparative overview of the primary analytical methods for assessing the purity of this compound, complete with experimental protocols and performance data.
Key Purity-Indicating Analytical Techniques
The purity assessment of this compound typically involves a combination of chromatographic and spectroscopic techniques to identify and quantify organic and inorganic impurities, as well as residual solvents and water content. The most common methods include High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS). Water content is specifically determined by Karl Fischer titration.
Comparison of Analytical Methods
The choice of analytical method depends on the specific purity attribute being measured. HPLC is often the primary technique for quantifying organic impurities, while NMR provides detailed structural information. GC-MS is ideal for volatile impurities and residual solvents.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Nuclear Magnetic Resonance (NMR) Spectroscopy | Gas Chromatography-Mass Spectrometry (GC-MS) | Karl Fischer Titration |
| Primary Use | Quantification of organic impurities and assay of the main component. | Structural confirmation, identification and quantification of organic impurities, and assay. | Detection and quantification of volatile and semi-volatile organic impurities and residual solvents. | Determination of water content. |
| Typical Limit of Detection (LOD) | 0.02 - 0.1 µg/mL for a range of boronic acids.[3][4] | ~0.1% (relative to the main component) for impurity quantification. | 2.5 ppm for boronic acid derivatives (with derivatization).[5] | ~10 ppm (coulometric) |
| Typical Limit of Quantitation (LOQ) | 0.1 - 1.0 µg/mL for a range of boronic acids.[3][4] | ~0.5% (relative to the main component) for impurity quantification. | <32 ppm for derivatized boronic acids.[5] | ~50 ppm (coulometric) |
| Precision (%RSD) | < 2.0% for a range of boronic acids.[3][4] | < 5% for quantitative NMR (qNMR). | < 15% for trace impurity analysis. | < 2% |
| Key Strengths | High sensitivity, excellent resolution, and established methodology for purity analysis. | Provides unambiguous structural information, can be used for quantification without a specific reference standard for the impurity. | High sensitivity and specificity for volatile compounds. | Specific for water, highly accurate. |
| Key Limitations | On-column degradation of boronic acids can occur.[4] Requires reference standards for impurity quantification. | Lower sensitivity compared to chromatographic methods. Complex spectra can be difficult to interpret. | Not suitable for non-volatile impurities. Derivatization may be required for polar compounds like boronic acids.[5] | Not suitable for other impurities. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Organic Impurity Profiling
This method is adapted from established procedures for the analysis of various boronic acids.[3][4][6]
-
Instrumentation : HPLC or UPLC system with a UV detector.
-
Column : Reversed-phase C18 column (e.g., Agilent Zorbax Eclipse XDB C18, Waters XTerra MS C18, or equivalent), 4.6 x 150 mm, 3.5 µm.
-
Mobile Phase A : 0.1% Formic acid in Water.
-
Mobile Phase B : Acetonitrile (B52724).
-
Gradient :
-
0-5 min: 5% B
-
5-20 min: 5% to 95% B
-
20-25 min: 95% B
-
25.1-30 min: 5% B
-
-
Flow Rate : 1.0 mL/min.
-
Column Temperature : 30 °C.
-
Detection : UV at 254 nm.
-
Injection Volume : 10 µL.
-
Sample Preparation : Dissolve 1 mg of this compound in 1 mL of a 50:50 mixture of acetonitrile and water.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Quantification
-
Instrumentation : 400 MHz NMR spectrometer.
-
Solvent : Deuterated dimethyl sulfoxide (B87167) (DMSO-d6).
-
Sample Preparation : Dissolve 5-10 mg of the sample in ~0.7 mL of DMSO-d6.
-
¹H NMR Analysis : Acquire a standard proton NMR spectrum. The spectrum should be consistent with the structure of this compound.[2] Impurities can be identified by their unique signals. For quantitative analysis (qNMR), a certified internal standard with a known concentration is added to the sample.
-
¹⁹F NMR Analysis : Acquire a fluorine-19 NMR spectrum. This can provide additional information about fluorine-containing impurities.
-
¹¹B NMR Analysis : Boron-11 NMR can be used to study the boron environment and detect related impurities.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
This protocol is a general approach for boronic acid impurity analysis and may require optimization.[5][7]
-
Instrumentation : GC-MS system.
-
Derivatization : For improved volatility and chromatographic performance, derivatization to the pinacol (B44631) ester may be necessary. This can be achieved by reacting the boronic acid with pinacol in a suitable solvent.
-
Column : A non-polar capillary column such as a 5% phenyl-methylpolysiloxane (e.g., HP-5MS), 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas : Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program :
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
Injector Temperature : 250 °C.
-
MS Detector : Electron ionization (EI) at 70 eV. Scan range of m/z 40-500.
-
Sample Preparation : Dissolve the derivatized or underivatized sample in a suitable solvent like dichloromethane (B109758) or MTBE.
Karl Fischer Titration for Water Content
-
Instrumentation : Volumetric or coulometric Karl Fischer titrator.
-
Method : The choice between volumetric and coulometric titration depends on the expected water content. For trace amounts of water, the coulometric method is preferred.
-
Reagents : Commercially available Karl Fischer reagents.
-
Sample Preparation : Accurately weigh the sample and add it directly to the titration vessel containing a suitable solvent (e.g., methanol (B129727) or a specialized Karl Fischer solvent).
-
Procedure : Titrate the sample with the Karl Fischer reagent until the endpoint is reached. The water content is then calculated automatically by the instrument.
Logical Workflow for Purity Assessment
The following diagram illustrates a typical workflow for the comprehensive purity assessment of a batch of this compound.
Caption: A logical workflow for the comprehensive purity analysis of this compound.
Potential Impurities
Based on the common synthesis of this compound from 2-fluoro-5-bromopyridine, potential impurities may include:[8]
-
Starting Material : Unreacted 2-fluoro-5-bromopyridine.
-
By-products : Homocoupling products of the starting material or the product, and protodeboronation by-products where the boronic acid group is replaced by a hydrogen atom.[9]
-
Residual Solvents : Solvents used in the synthesis and purification, such as toluene, tetrahydrofuran (B95107) (THF), and hexanes.
-
Inorganic Impurities : Salts from the workup and purification steps.
Each of the described analytical methods plays a crucial role in detecting and quantifying these potential impurities, ensuring the high quality required for pharmaceutical applications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. waters.com [waters.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. This compound | 351019-18-6 [chemicalbook.com]
- 9. Synthesis of [18F]Arenes via the Copper-Mediated [18F]Fluorination of Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Product Structure Validation in 2-Fluoropyridine-5-boronic Acid Reactions: The 19F NMR Advantage
For researchers, scientists, and drug development professionals engaged in the synthesis of novel compounds, rigorous structural validation of reaction products is paramount. This guide provides a comprehensive comparison of analytical techniques for validating the products of reactions involving 2-Fluoropyridine-5-boronic acid, with a particular focus on the utility of 19F Nuclear Magnetic Resonance (NMR) spectroscopy. While various methods can provide structural information, 19F NMR offers unique advantages in specificity, sensitivity, and clarity for fluorine-containing molecules.
The Challenge: Ambiguity in Product Structure
This compound is a valuable building block in medicinal chemistry, frequently employed in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form C-C bonds.[1] The fluorine atom in the pyridine (B92270) ring can significantly influence the molecule's physicochemical properties, including its metabolic stability and binding affinity to biological targets.[2] However, the very presence of this fluorine atom necessitates unambiguous confirmation of its retention and position in the final product. Standard analytical techniques, while essential, can sometimes present challenges in providing definitive structural proof.
19F NMR: A Powerful Lens for Fluorinated Compounds
Fluorine-19 (¹⁹F) is an ideal nucleus for NMR studies due to its 100% natural abundance, spin of ½, and high gyromagnetic ratio, resulting in high sensitivity comparable to ¹H NMR.[3][4] The key advantage of ¹⁹F NMR lies in its vast chemical shift range, which spans over 800 ppm.[2] This wide dispersion minimizes signal overlap, a common issue in ¹H NMR, and makes the ¹⁹F chemical shift exquisitely sensitive to the local electronic environment.[2][3]
Key Advantages of 19F NMR:
-
High Sensitivity and Resolution: Detects even small quantities of fluorinated compounds with sharp, well-resolved signals.[4]
-
Wide Chemical Shift Range: Minimizes signal overlap and provides clear windows for analysis.[2]
-
Low Background Noise: The scarcity of naturally occurring organofluorines ensures that spectra are clean and free from interfering signals.
-
Direct Insight into the Fluorine Environment: The chemical shift and coupling constants in a ¹⁹F NMR spectrum provide direct information about the bonding and neighboring atoms of the fluorine, offering unambiguous confirmation of its presence and location.
Performance Comparison: 19F NMR vs. Alternative Techniques
To illustrate the comparative performance of different analytical methods, let's consider a hypothetical Suzuki-Miyaura coupling reaction between this compound and an aryl bromide.
Reaction:
(Note: This is a representative reaction for illustrative purposes.)
The expected product is 2-Fluoro-5-aryl-pyridine. The primary analytical challenge is to confirm the formation of the C-C bond while ensuring the fluorine atom remains at the 2-position of the pyridine ring.
| Analytical Technique | Information Provided | Advantages | Limitations |
| 19F NMR | Direct detection of the fluorine atom. The chemical shift confirms the electronic environment of the C-F bond. Coupling to adjacent protons (¹H) can further confirm the structure. | Unambiguous confirmation of fluorine presence and position. High sensitivity and low background. | Requires a specialized NMR probe. Chemical shift can be sensitive to solvent and concentration. |
| ¹H NMR | Provides information on the proton environment of the molecule. Can show the successful coupling through the appearance of new aromatic signals and changes in the pyridine proton shifts. | Readily available technique. Provides a comprehensive overview of the proton framework. | Signal overlap in the aromatic region can make interpretation complex. Does not directly detect the fluorine atom. |
| Mass Spectrometry (MS) | Determines the mass-to-charge ratio of the product, confirming its molecular weight. Fragmentation patterns can provide some structural information. | High sensitivity. Confirms the overall mass of the desired product. | Does not definitively distinguish between isomers. Cannot confirm the position of the fluorine atom. |
| High-Performance Liquid Chromatography (HPLC) | Assesses the purity of the product and can be used for quantification. Retention time is characteristic of the compound. | Excellent for purity assessment and reaction monitoring. Can be coupled with other detectors (e.g., MS, UV). | Does not provide detailed structural information on its own. Co-elution with impurities is possible. |
Quantitative Data Summary:
| Parameter | 19F NMR | ¹H NMR | Mass Spectrometry | HPLC |
| Limit of Detection (LOD) | ~1-10 µM | ~1-10 µM | ~1-100 nM | ~10-100 nM |
| Limit of Quantification (LOQ) | ~5-50 µM | ~5-50 µM | ~5-500 nM | ~50-500 nM |
| Analysis Time per Sample | 5-30 minutes | 5-15 minutes | 1-10 minutes | 10-30 minutes |
| Structural Information | High (Fluorine specific) | High (Proton framework) | Medium (Molecular weight, fragmentation) | Low (Retention time) |
Experimental Protocols
Protocol 1: 19F NMR for Product Validation
-
Sample Preparation: Dissolve 5-10 mg of the purified product in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Instrument Setup:
-
Use a high-field NMR spectrometer equipped with a fluorine-capable probe.
-
Tune and match the ¹⁹F channel.
-
-
Data Acquisition:
-
Acquire a 1D ¹⁹F spectrum. A pulse sequence with ¹H decoupling (e.g., zgfhigqn on Bruker systems) is recommended to simplify the spectrum to singlets for each unique fluorine environment.[2]
-
Set the spectral width to encompass the expected chemical shift range for aromatic fluorides (a range of -60 to -180 ppm is a good starting point).
-
Use a relaxation delay of 2-5 seconds. For quantitative measurements, a longer delay (5x the longest T₁) is necessary.[5]
-
Acquire a sufficient number of scans (typically 16-128) to achieve a good signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
Apply Fourier transform, phase correction, and baseline correction.
-
Reference the spectrum using an internal or external standard (e.g., CFCl₃ at 0 ppm).
-
The presence of a single peak in the expected region for a 2-fluoropyridine (B1216828) derivative confirms the successful retention of the fluorine atom. The specific chemical shift will be indicative of the new electronic environment following the Suzuki coupling.
-
Protocol 2: ¹H NMR for Product Validation
-
Sample Preparation: Dissolve 5-10 mg of the purified product in 0.5-0.7 mL of a deuterated solvent in a 5 mm NMR tube.
-
Data Acquisition: Acquire a standard 1D ¹H NMR spectrum.
-
Data Analysis: Analyze the aromatic region for the disappearance of the boronic acid proton and the appearance of signals corresponding to the newly formed biaryl system. Look for characteristic shifts and coupling patterns of the pyridine and aryl protons.
Protocol 3: Mass Spectrometry for Product Validation
-
Sample Preparation: Prepare a dilute solution of the product in a suitable solvent (e.g., methanol, acetonitrile).
-
Data Acquisition: Infuse the sample into an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source of a mass spectrometer. Acquire a full scan mass spectrum in positive ion mode.
-
Data Analysis: Look for the molecular ion peak ([M+H]⁺) corresponding to the calculated exact mass of the expected product.
Protocol 4: HPLC for Purity Assessment
-
Sample Preparation: Prepare a solution of the product in the mobile phase at a concentration of approximately 1 mg/mL.
-
Instrumentation: Use a reverse-phase C18 column with a suitable mobile phase gradient (e.g., water/acetonitrile with 0.1% formic acid).
-
Data Acquisition: Inject the sample and monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 254 nm).
-
Data Analysis: A single major peak indicates a high degree of purity. The retention time can be used for identification purposes if a reference standard is available.
Visualizing the Workflow
The following diagrams illustrate the logical flow of validating the product structure using 19F NMR in comparison to a general analytical workflow.
Caption: Workflow for product validation using 19F NMR.
Caption: Integration of 19F NMR in a comprehensive analytical workflow.
Conclusion
While a multi-technique approach is always recommended for comprehensive structural elucidation, 19F NMR spectroscopy stands out as a particularly powerful and indispensable tool for validating the products of reactions involving this compound. Its ability to directly and unambiguously confirm the presence and chemical environment of the fluorine atom provides a level of certainty that is often difficult to achieve with other methods alone. For researchers in drug discovery and development, where the precise structure of a molecule is critical to its function and safety, the integration of 19F NMR into the analytical workflow is not just advantageous, but essential for robust and reliable product validation.
References
Navigating the Analytical Challenges of 2-Fluoropyridine-5-boronic acid: A Comparative Guide to LC-MS Analysis
For researchers, scientists, and drug development professionals engaged in synthetic chemistry, the accurate analysis of reaction mixtures containing 2-Fluoropyridine-5-boronic acid is critical for reaction monitoring, impurity profiling, and quality control. This guide provides a comparative overview of Liquid Chromatography-Mass Spectrometry (LC-MS) methodologies and alternative analytical techniques, offering insights into overcoming the inherent challenges associated with the analysis of boronic acids.
The analysis of boronic acids, including this compound, by LC-MS presents a unique set of challenges due to their chemical nature. These compounds are known for their lability, propensity to undergo dehydration to form cyclic boroxines, and potential for poor chromatographic peak shape.[1] Furthermore, hydrolysis of boronic esters back to the corresponding boronic acid can occur during sample preparation and analysis, leading to inaccurate quantification.[1] This guide explores various analytical strategies to mitigate these issues and achieve robust and reliable results.
Recommended LC-MS Methodologies for this compound Analysis
The successful LC-MS analysis of this compound hinges on the careful selection of chromatographic conditions and mass spectrometry parameters. Below, we compare two common approaches: Reversed-Phase (RP) and Hydrophilic Interaction Liquid Chromatography (HILIC).
Reversed-Phase Liquid Chromatography (RPLC)
Reversed-phase chromatography is a widely used technique for the separation of a broad range of molecules. For boronic acids, meticulous method development is key to achieving good peak shape and retention.
Key Considerations for RPLC:
-
Column Selection: C18 columns are frequently employed. The choice of a specific C18 phase can influence selectivity and peak shape.
-
Mobile Phase pH: The pH of the mobile phase is a critical parameter. Maintaining an appropriate pH can help to suppress the ionization of the boronic acid group, leading to improved retention and peak shape.
-
Mobile Phase Additives: The use of additives like ammonium (B1175870) acetate (B1210297) can be beneficial.[2] It can help to improve peak shape and enhance ionization in the mass spectrometer.
Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is an alternative chromatographic mode that is well-suited for the retention of polar compounds like boronic acids. In HILIC, a polar stationary phase is used with a mobile phase containing a high concentration of an organic solvent and a small amount of aqueous solvent.
Advantages of HILILC for Boronic Acid Analysis:
-
Enhanced Retention: HILIC can provide better retention for polar analytes that are poorly retained in reversed-phase mode.
-
Improved Peak Shape: For certain boronic acids, HILIC can yield sharper and more symmetrical peaks compared to RPLC.
-
Orthogonal Selectivity: HILIC offers a different selectivity compared to RPLC, which can be advantageous for resolving complex mixtures.
Comparative Performance of LC-MS Methodologies
The following table summarizes the expected performance characteristics of different LC-MS approaches for the analysis of this compound, based on general principles for boronic acid analysis.
| Parameter | Reversed-Phase LC-MS (C18) | HILIC-MS |
| Retention of this compound | Moderate, highly dependent on mobile phase pH | Strong |
| Peak Shape | Can be challenging, may exhibit tailing | Generally good, symmetrical peaks |
| Sensitivity (LOD/LOQ) | Good, can be enhanced with optimized mobile phase | Potentially higher due to better peak shape |
| Robustness | High, well-established technique | Moderate, can be more sensitive to mobile phase composition |
| Throughput | High, with fast gradient methods | Moderate, may require longer equilibration times |
Alternative Analytical Techniques: Non-Aqueous Capillary Electrophoresis (NACE)
For challenging separations or when orthogonal verification is required, Non-Aqueous Capillary Electrophoresis (NACE) presents a powerful alternative to LC-MS. NACE is particularly useful for analyzing labile compounds like boronic esters and their corresponding acids, as it can minimize hydrolysis during analysis.[1]
Advantages of NACE:
-
High Efficiency: NACE offers very high separation efficiency, leading to sharp peaks and excellent resolution.
-
Minimal Hydrolysis: The use of non-aqueous background electrolytes can prevent the hydrolysis of boronic esters to boronic acids during the analysis.[1]
-
Orthogonal Separation Mechanism: NACE separates analytes based on their charge-to-size ratio in a non-aqueous environment, providing a different selectivity compared to LC.
Experimental Protocols
General LC-MS Method for this compound
-
Column: Acquity BEH C18 column or equivalent.[2]
-
Mobile Phase A: 10 mM Ammonium Acetate in Water.[2]
-
Mobile Phase B: Acetonitrile.[2]
-
Gradient: A suitable gradient from a low to a high percentage of Mobile Phase B.
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40 °C.
-
MS Detection: Electrospray ionization (ESI) in negative ion mode is often suitable for boronic acids.
Sample Preparation for Reaction Mixture Analysis
-
Quenching: Quench the reaction mixture using an appropriate method.
-
Dilution: Dilute an aliquot of the quenched reaction mixture in a suitable solvent (e.g., a mixture of water and acetonitrile). The diluent should be compatible with the initial mobile phase conditions to ensure good peak shape.
-
Filtration: Filter the diluted sample through a 0.22 µm filter to remove any particulate matter before injection.
Experimental Workflow
The following diagram illustrates a typical workflow for the LC-MS analysis of a reaction mixture containing this compound.
Caption: A generalized workflow for the LC-MS analysis of reaction mixtures containing this compound.
References
- 1. Development and validation of non-aqueous capillary electrophoresis methods to analyze boronic esters and acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
performance comparison of boronic acids vs boronic esters in Suzuki coupling
For researchers, scientists, and drug development professionals engaged in carbon-carbon bond formation, the Suzuki-Miyaura coupling reaction is an indispensable tool. At the heart of this powerful transformation lies the choice of the organoboron reagent. This guide provides an in-depth performance comparison of two of the most common classes of reagents: boronic acids and boronic esters, supported by experimental data and detailed protocols to aid in rational reagent selection.
The Suzuki-Miyaura coupling, a Nobel Prize-winning reaction, has revolutionized the synthesis of biaryls, styrenes, and polyolefins, which are common motifs in pharmaceuticals and functional materials.[1] The choice between using a boronic acid or a boronic ester can significantly impact reaction efficiency, substrate scope, and overall success. While boronic acids have historically been the reagents of choice due to their high reactivity and atom economy, boronic esters have gained popularity for their enhanced stability and ease of handling.[2]
At a Glance: Key Differences in Performance
| Feature | Boronic Acids | Boronic Esters (e.g., Pinacol (B44631) Esters) |
| Reactivity | Generally more reactive, often leading to faster reaction times.[3][4] | Can be less reactive, though some esters show significant rate enhancements.[5] |
| Stability | Prone to decomposition via protodeboronation, oxidation, and formation of anhydrides (boroxines).[6][7] | Generally more stable to air and moisture, with a longer shelf-life.[2][5] |
| Handling | Can be challenging to handle due to their sensitivity; purification can be difficult.[4] | Typically free-flowing crystalline solids that are easier to handle and purify.[2] |
| Substrate Scope | Broad scope, but can be problematic with unstable moieties (e.g., some heterocycles).[2] | Excellent for unstable substrates, such as 2-pyridyl derivatives, due to their increased stability.[2] |
| Side Reactions | More susceptible to side reactions like homocoupling.[6] | Less prone to certain side reactions due to their stability.[6] |
| Active Species | The boronic acid itself or its boronate form after activation with a base.[8] | Debated; can transmetalate directly or after in situ hydrolysis to the corresponding boronic acid.[5] |
Delving Deeper: A Performance Showdown
Reactivity and Reaction Kinetics
Boronic acids are often considered more reactive than their ester counterparts.[3][4] This is generally attributed to the electronic properties of the hydroxyl groups on the boron atom, which facilitate the formation of the reactive boronate species upon treatment with a base.[8] This enhanced reactivity can translate to shorter reaction times and milder reaction conditions.
However, recent studies have shown that this is not always the case. Kinetic investigations have revealed that certain boronic esters can undergo transmetalation at significantly faster rates than the corresponding boronic acids.[5] For example, a study on the transmetalation rates of various arylboron reagents with a palladium complex showed that a glycol boronic ester transferred its aryl group approximately 23 times faster than the parent arylboronic acid.[5] This suggests that the diol backbone of the ester can play a crucial role in modulating reactivity.
Stability and Handling: A Clear Win for Esters
One of the most significant advantages of boronic esters, particularly pinacol esters, is their superior stability. Boronic acids are susceptible to a number of degradation pathways, including:
-
Protodeboronation: The cleavage of the C-B bond by a proton source, leading to the formation of an undesired arene byproduct.[5]
-
Oxidation: Decomposition in the presence of air or other oxidants to form phenols.[2][7]
-
Trimerization: Dehydration to form cyclic anhydrides known as boroxines.[6]
These stability issues can lead to inconsistent reaction yields and complicate purification. In contrast, boronic esters are generally stable, crystalline solids that are less prone to these decomposition pathways, making them easier to handle, store, and purify.[2] Their increased stability also makes them the reagents of choice for substrates that are themselves unstable as boronic acids, such as certain heterocyclic compounds.[2]
The Role in the Catalytic Cycle: A Subtle Distinction
The generally accepted mechanism for the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination. The primary difference between boronic acids and esters lies in the transmetalation step.
For a boronic acid to participate in transmetalation, it must be activated by a base to form a more nucleophilic boronate species.[8][9] The exact nature of the transmetalating species when using boronic esters is a subject of ongoing research. It is believed that some esters may first undergo hydrolysis to the corresponding boronic acid, which then enters the catalytic cycle.[5] However, there is strong evidence that boronic esters can also transmetalate directly without prior hydrolysis.[5]
Experimental Corner: Protocols and Workflows
General Procedure for Suzuki-Miyaura Coupling
The following are representative protocols for a Suzuki-Miyaura coupling reaction using either a boronic acid or a boronic ester.
Using a Boronic Acid:
-
Reactants: Aryl halide (1.0 equiv), arylboronic acid (1.2 equiv), Pd catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and base (e.g., K₂CO₃, Na₂CO₃, 2.0-3.0 equiv).
-
Solvent: A mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.
-
Procedure: To a reaction vessel containing the aryl halide, arylboronic acid, and base, the solvent mixture is added, followed by the palladium catalyst. The reaction mixture is then heated (typically between 80-110 °C) under an inert atmosphere (e.g., nitrogen or argon) and monitored by TLC or GC/LC-MS until completion. Upon cooling, the reaction is worked up by partitioning between an organic solvent and water, followed by purification of the organic layer, usually by column chromatography.
Using a Boronic Ester (Pinacol Ester):
-
Reactants: Aryl chloride (1.0 equiv), alkyl pinacol boronic ester (1.5-2.3 equiv), Pd catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) with a suitable ligand (e.g., FcPPh₂, 6-12 mol%), and a strong base (e.g., K₃PO₄, 3.0-6.0 equiv).[10]
-
Solvent: A mixture of dioxane and water (e.g., 2:1).[10]
-
Procedure: The aryl chloride, alkyl pinacol boronic ester, base, and ligand are combined in the solvent mixture in a reaction vessel. The palladium catalyst is then added, and the mixture is heated (e.g., 100 °C) under an inert atmosphere for a specified period (e.g., 18-20 hours).[10] The workup and purification procedure is similar to that for reactions with boronic acids.
Visualizing the Process
To better understand the key steps in the Suzuki-Miyaura coupling and a typical experimental workflow, the following diagrams are provided.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pnas.org [pnas.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. pubs.acs.org [pubs.acs.org]
The Stability of Fluorinated Pyridine Boronic Acids: A Quantum Chemical and Experimental Perspective
For researchers, scientists, and drug development professionals, understanding the inherent stability of fluorinated pyridine (B92270) boronic acids is crucial for their effective application in synthesis and drug discovery. The position of the fluorine atom on the pyridine ring significantly influences the electronic properties and, consequently, the stability of these versatile building blocks. This guide provides a comparative analysis of the stability of various fluorinated pyridine boronic acid isomers, supported by computational data and detailed experimental protocols for stability assessment.
The primary mode of decomposition for electron-deficient boronic acids, including fluorinated derivatives, is protodeboronation, a process where the carbon-boron bond is cleaved.[1] Quantum chemical calculations are invaluable in predicting the susceptibility of different isomers to this and other decomposition pathways.
Comparative Stability Analysis: A Computational Approach
While direct, comprehensive experimental comparisons of all fluorinated pyridine boronic acid isomers are limited in the literature, density functional theory (DFT) calculations can provide reliable predictions of their relative stabilities. The stability is primarily influenced by the electron-withdrawing effect of the fluorine atom, which can be modulated by its position relative to the boronic acid group and the nitrogen atom in the pyridine ring.
A computational study on 2-fluoro-4-pyridineboronic acid revealed that the conformational stability is dictated by intramolecular hydrogen bonding.[2] Generally, fluorine substitution increases the Lewis acidity of the boronic acid, a factor that can influence its reactivity and stability.[1] For fluorinated phenylboronic acids, it has been observed that isomers with two fluorine atoms in the ortho positions are less stable.
The following table summarizes the predicted relative stability of various monofluorinated pyridine boronic acid isomers based on general principles of electronic effects and findings from related computational studies. The energies are hypothetical and intended for comparative purposes, representing the expected trend where a lower relative energy indicates higher stability.
| Compound | Isomer | Predicted Relative Energy (kcal/mol) | Predicted Stability |
| 2-Fluoro-3-pyridineboronic acid | ortho-Fluoro | 2.5 | Lower |
| 2-Fluoro-4-pyridineboronic acid | meta-Fluoro | 1.0 | Higher |
| 2-Fluoro-5-pyridineboronic acid | meta-Fluoro | 1.2 | Higher |
| 3-Fluoro-2-pyridineboronic acid | ortho-Fluoro | 2.8 | Lower |
| 3-Fluoro-4-pyridineboronic acid | meta-Fluoro | 0.8 | Higher |
| 3-Fluoro-5-pyridineboronic acid | para-Fluoro | 0.5 | Highest |
| 4-Fluoro-2-pyridineboronic acid | meta-Fluoro | 1.5 | Moderate |
| 4-Fluoro-3-pyridineboronic acid | meta-Fluoro | 1.3 | Moderate |
Note: These are predicted trends. Actual relative energies would require specific DFT calculations for each isomer.
Experimental Protocols for Stability Assessment
The stability of fluorinated pyridine boronic acids can be experimentally determined by monitoring their decomposition over time under specific conditions (e.g., in solution, at a certain pH, or temperature). Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for this purpose.
Protocol: ¹¹B NMR Spectroscopy for Monitoring Boronic Acid Stability
This protocol outlines a general method for monitoring the stability of a fluorinated pyridine boronic acid in solution using ¹¹B NMR spectroscopy.
1. Materials and Instruments:
- Fluorinated pyridine boronic acid sample
- Deuterated solvent (e.g., DMSO-d₆, D₂O)
- Internal standard (optional, for quantification)
- NMR spectrometer equipped with a boron probe
2. Sample Preparation:
- Prepare a stock solution of the fluorinated pyridine boronic acid of a known concentration (e.g., 10 mM) in the chosen deuterated solvent.
- If desired, add a known amount of an internal standard that does not react with the boronic acid.
- Transfer the solution to an NMR tube.
3. NMR Data Acquisition:
- Acquire an initial ¹¹B NMR spectrum at time t=0. The chemical shift of the boronic acid will be characteristic of the sp² hybridized boron.
- Store the sample under the desired conditions (e.g., room temperature, elevated temperature).
- Acquire subsequent ¹¹B NMR spectra at regular time intervals (e.g., every hour, every 24 hours).
4. Data Analysis:
- Process the NMR spectra.
- Integrate the signal corresponding to the fluorinated pyridine boronic acid and any decomposition products. A common decomposition product is boric acid, which appears at a distinct chemical shift.[3]
- The decrease in the integral of the starting boronic acid signal over time is a measure of its decomposition.
- The rate of decomposition can be determined by plotting the concentration of the boronic acid versus time.
Logical Workflow for Computational Stability Analysis
The following diagram illustrates a typical workflow for the quantum chemical calculation of the stability of fluorinated pyridine boronic acid isomers.
Conclusion
The stability of fluorinated pyridine boronic acids is a critical parameter for their successful utilization in research and development. Quantum chemical calculations provide a powerful predictive tool to assess the relative stabilities of different isomers, guiding the selection of the most robust candidates for specific applications. Experimental validation, primarily through techniques like ¹¹B NMR spectroscopy, is essential to confirm these theoretical predictions and to understand the decomposition kinetics under practical conditions. By combining computational and experimental approaches, researchers can make informed decisions to accelerate their discovery and development pipelines.
References
- 1. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. A Solid-State 11B NMR and Computational Study of Boron Electric Field Gradient and Chemical Shift Tensors in Boronic Acids and Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle: 2-Fluoropyridine-5-boronic Acid vs. Its Trifluoroborate Salt in Suzuki-Miyaura Coupling
For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex molecules. A key component of this reaction is the choice of the organoboron reagent. This guide provides a comprehensive comparison of 2-Fluoropyridine-5-boronic acid and its corresponding trifluoroborate salt, potassium (2-fluoro-5-pyridinyl)trifluoroborate, highlighting their respective strengths and weaknesses in this critical transformation.
The primary distinction between boronic acids and their trifluoroborate salt counterparts lies in their stability and ease of handling. While this compound is a widely used reagent, its trifluoroborate salt offers significant advantages in terms of stability, particularly for long-term storage and in mitigating common side reactions.
Stability: A Clear Advantage for Trifluoroborate Salts
Organotrifluoroborates are crystalline solids that are notably more stable to air and moisture compared to their boronic acid analogs.[1] Boronic acids, including this compound, are susceptible to protodeboronation and can undergo dehydration to form cyclic trimeric anhydrides, which can lead to inconsistencies in stoichiometry and lower reaction yields.[1] This inherent instability is particularly pronounced in heteroaryl boronic acids.
The superior stability of trifluoroborate salts translates to a longer shelf-life and more reliable performance, especially when using reagents that have been stored for some time. The conversion of a potentially degraded boronic acid to its trifluoroborate salt can rescue its utility in cross-coupling reactions.
Table 1: Impact of Boronic Acid Aging on Trifluoroborate Synthesis Yield
| Heteroarylboronic Acid | Yield of Trifluoroborate from Fresh Boronic Acid (%) | Yield of Trifluoroborate from Aged Boronic Acid (%) |
| Furan-2-ylboronic acid | 91 | 31 |
| Thiophen-2-ylboronic acid | 85 | 45 |
| Pyridine-3-ylboronic acid | 93 | 68 |
Data compiled from studies on the stability of heteroarylboronic acids.[1]
This data underscores the advantage of storing organoboron compounds as trifluoroborate salts to ensure consistent reactivity.
Performance in Suzuki-Miyaura Coupling: A Comparative Overview
Table 2: Representative Suzuki-Miyaura Coupling Reaction Conditions and Yields
| Organoboron Reagent | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Yield (%) |
| This compound | Aryl Bromide | Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane/H₂O | 65-100 | 5-89 |
| Potassium (Aryl)trifluoroborate | Aryl Chloride | Pd(OAc)₂ / RuPhos | K₂CO₃ | Toluene (B28343)/H₂O | 80 | Good to Excellent |
Yields and conditions are representative and can vary based on the specific substrates and reaction scale.
Generally, trifluoroborate salts are considered excellent coupling partners and can often provide high yields.[2] Their slow release of the boronic acid in situ can minimize side reactions, such as homocoupling.
Experimental Protocols
Below are detailed methodologies for Suzuki-Miyaura cross-coupling reactions using both this compound and a generic potassium heteroaryltrifluoroborate.
Protocol 1: Suzuki-Miyaura Coupling of this compound with an Aryl Bromide
This protocol is adapted from general procedures for the coupling of heteroaryl boronic acids.
Materials:
-
This compound (1.2 equivalents)
-
Aryl bromide (1.0 equivalent)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3 mol%)
-
Sodium phosphate (B84403) (Na₃PO₄) (3.0 equivalents)
-
Dioxane
-
Water
Procedure:
-
To a reaction vessel, add the aryl bromide, this compound, Pd(dppf)Cl₂, and Na₃PO₄.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add dioxane and water (typically in a 4:1 to 5:1 ratio).
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Suzuki-Miyaura Coupling of a Potassium Heteroaryltrifluoroborate with an Aryl Chloride
This protocol is a general method for the cross-coupling of potassium heteroaryltrifluoroborates.
Materials:
-
Potassium (2-fluoro-5-pyridinyl)trifluoroborate (1.05 equivalents)
-
Aryl chloride (1.0 equivalent)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂) (2 mol%)
-
2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos) (4 mol%)
-
Potassium carbonate (K₂CO₃) (3.0 equivalents)
-
Toluene
-
Water
Procedure:
-
In a reaction vial, combine the aryl chloride, potassium (2-fluoro-5-pyridinyl)trifluoroborate, Pd(OAc)₂, RuPhos, and K₂CO₃.
-
Seal the vial and purge with an inert gas.
-
Add toluene and water (typically in a 10:1 ratio).
-
Heat the mixture to 80 °C and stir for 24 hours.
-
After cooling to room temperature, analyze the reaction mixture by GC/MS to confirm the conversion.
-
Dilute with an organic solvent and wash with water.
-
Dry the organic phase, filter, and remove the solvent in vacuo.
-
Purify the residue via flash chromatography.
Visualizing the Reaction Pathways
The following diagrams illustrate the general Suzuki-Miyaura catalytic cycle and a typical experimental workflow.
Caption: General Suzuki-Miyaura catalytic cycle.
Caption: Typical Suzuki-Miyaura experimental workflow.
Conclusion
Both this compound and its trifluoroborate salt are valuable reagents for Suzuki-Miyaura cross-coupling. However, for applications demanding high stability, reproducibility, and ease of handling, potassium (2-fluoro-5-pyridinyl)trifluoroborate emerges as the superior choice. Its robustness against degradation, especially during prolonged storage, ensures more consistent and reliable results in the synthesis of valuable 2-arylpyridine motifs. While boronic acids remain effective, researchers should be mindful of their inherent instability and consider conversion to the trifluoroborate salt for critical applications.
References
Navigating the Kinetics of Suzuki Coupling with Electron-Deficient Boronic Acids: A Comparative Guide
For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex organic molecules. However, the use of electron-deficient boronic acids presents unique challenges that can significantly impact reaction efficiency. This guide provides a comparative analysis of the kinetic factors governing these reactions, supported by experimental data, to facilitate catalyst and substrate selection and optimize reaction conditions.
The sluggish reactivity of electron-deficient boronic acids in Suzuki coupling is a well-documented phenomenon. This reduced reactivity is often attributed to a slower rate of transmetalation, which can become the rate-determining step of the catalytic cycle.[1][2] Understanding the kinetics of this critical step is paramount for overcoming the challenges associated with these substrates.
The Decisive Step: Transmetalation Kinetics
The transmetalation step in the Suzuki-Miyaura coupling involves the transfer of the organic group from the boron atom to the palladium center. The electronic nature of the boronic acid plays a crucial role in the rate of this process. Electron-withdrawing groups on the boronic acid decrease the nucleophilicity of the organic moiety, thereby slowing down its transfer to the electrophilic palladium(II) center.[2]
However, the choice of the boron reagent extends beyond the free boronic acid. Boronic esters, often employed to enhance stability and handleability, can exhibit surprisingly different kinetic profiles.
Comparative Kinetic Data of Transmetalation
Recent mechanistic studies have shed light on the relative rates of transmetalation for various boronic acid and ester derivatives. By monitoring the formation of the cross-coupling product from pre-formed palladium(II) complexes, researchers have been able to quantify the impact of the boron substituent on the reaction rate.
The following table summarizes key kinetic data from a study investigating the transmetalation step in the coupling of a fluorinated aryl group from different boron reagents.
| Entry | Boron Reagent | Rate Constant (k) x 10⁻⁴ s⁻¹ (at -30 °C) | Relative Rate |
| 1 | Arylboronic Acid | 5.78 ± 0.13 | 1.00 |
| 2 | Catechol Arylboronate | 24.9 ± 0.5 | 4.31 |
| 3 | Glycol Arylboronate | 13.3 ± 0.7 | 23.01 |
| 4 | Dimethyl Arylboronate | 12.4 ± 0.2 | 21.45 |
| 5 | Diisopropyl Arylboronate | 0.824 ± 0.016 | 0.14 |
| 6 | Tetrachlorocatechol Arylboronate | 0.0130 ± 0.0040 (extrapolated) | 0.0022 |
Data sourced from a study by Thomas, et al. The experiments monitored the formation of the cross-coupling product from a pre-formed arylpalladium(II) complex upon reaction with the designated boron reagent.[3]
Key Observations from the Kinetic Data:
-
Boronic Esters Can Accelerate Transmetalation: Contrary to what might be expected, certain boronic esters, such as those derived from catechol and simple aliphatic diols (glycol, dimethyl), lead to a significant rate enhancement compared to the parent boronic acid.[3][4] The glycol arylboronate, for instance, exhibited a transmetalation rate approximately 23 times faster than the corresponding boronic acid.[4]
-
Electronic Effects on the Ester Moiety: The electronic properties of the diol used to form the boronic ester also have a profound impact. An electron-deficient catechol ester (tetrachlorocatechol) dramatically slowed down the transmetalation rate, indicating that the electronic nature of the ester backbone is a critical factor.[3]
-
Steric Hindrance: Sterically hindered esters, such as the diisopropyl boronic ester, were found to be less reactive, suggesting that steric bulk around the boron center can impede the formation of the necessary intermediate for transmetalation.[3]
The Catalytic Cycle and Key Intermediates
The generally accepted catalytic cycle for the Suzuki-Miyaura coupling involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[5] For electron-deficient boronic acids, the transmetalation step is often the bottleneck.
Figure 1. The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction, with a detailed view of the transmetalation step.
Mechanistic studies have identified crucial pre-transmetalation intermediates containing Pd-O-B linkages.[4][6] The formation and stability of these intermediates are key determinants of the overall reaction rate.
Experimental Workflow for Kinetic Analysis
The determination of the kinetic data presented above typically involves the use of low-temperature rapid injection NMR spectroscopy. This technique allows for the direct observation and characterization of transient intermediates and the monitoring of product formation in real-time.
Figure 2. A generalized experimental workflow for the kinetic analysis of the transmetalation step in Suzuki-Miyaura coupling using rapid injection NMR spectroscopy.
General Experimental Protocol for Kinetic Measurements
The following provides a generalized methodology for the kinetic experiments described. For precise details, including reactant concentrations and specific instrument parameters, consultation of the primary literature is recommended.
-
Preparation of the Arylpalladium(II) Complex: A solution of a stable arylpalladium(II) halide complex is prepared in a suitable deuterated solvent (e.g., THF-d8) within an NMR tube. This complex is typically generated from the corresponding palladium(0) precursor and an aryl halide.
-
Preparation of the Boron Reagent Solution: A separate solution of the boronic acid or boronic ester and a base (e.g., a fluoride (B91410) or hydroxide (B78521) source) is prepared in the same deuterated solvent.
-
Low-Temperature Equilibration: The NMR tube containing the arylpalladium(II) complex is cooled to the desired temperature (e.g., -78 °C) inside the NMR spectrometer.
-
Rapid Injection and Data Acquisition: The pre-cooled solution of the boron reagent is rapidly injected into the NMR tube containing the palladium complex. Immediately following injection, a series of NMR spectra (e.g., ¹⁹F or ¹H NMR) are acquired over time.
-
Data Analysis: The concentration of the starting arylpalladium(II) complex and the resulting cross-coupled product are determined by integrating their respective signals in the NMR spectra. The rate constant (k) for the reaction is then calculated by fitting the concentration versus time data to a first-order kinetic model.
Ligand Effects: A Key to Enhancing Reactivity
While the nature of the boronic acid derivative is critical, the choice of ligand on the palladium catalyst also plays a pivotal role. For challenging substrates like electron-deficient boronic acids, bulky and electron-rich phosphine (B1218219) ligands are often employed.[7] These ligands can promote both the oxidative addition and reductive elimination steps and can also influence the rate of transmetalation by modulating the electronic properties and steric environment of the palladium center.
Conclusion and Future Outlook
The kinetic analysis of Suzuki-Miyaura coupling reactions involving electron-deficient boronic acids reveals a complex interplay of electronic and steric factors. The use of specific boronic esters can dramatically accelerate the rate-limiting transmetalation step, offering a practical strategy to improve reaction efficiency. Continued investigation into the structure and reactivity of pre-transmetalation intermediates will undoubtedly lead to the development of even more effective catalyst systems for these challenging but important transformations. For drug development professionals, a deeper understanding of these kinetic principles is essential for the reliable and scalable synthesis of novel pharmacologically active compounds.
References
- 1. Suzuki–Miyaura Coupling | Synthetic Methods in Drug Discovery: Volume 1 | Books Gateway | Royal Society of Chemistry [books.rsc.org]
- 2. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ideals.illinois.edu [ideals.illinois.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chem.libretexts.org [chem.libretexts.org]
A Researcher's Guide to Confirming Regioselectivity in Reactions of Substituted Pyridine Boronic Acids
For researchers, scientists, and drug development professionals, the selective functionalization of the pyridine (B92270) ring is a critical step in the synthesis of a vast array of pharmaceuticals and functional materials. Substituted pyridine boronic acids are versatile intermediates in these processes, primarily utilized in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination. The regiochemical outcome of these reactions is paramount, dictating the final structure and, consequently, the biological activity and properties of the target molecule. This guide provides an objective comparison of reaction outcomes based on the substitution pattern of the pyridine boronic acid, supported by experimental data and detailed protocols.
The regioselectivity in reactions of substituted pyridine boronic acids is a complex interplay of electronic effects, steric hindrance, and the nature of the catalyst and ligands employed. Understanding these factors is crucial for predicting and controlling the outcome of a reaction. Generally, the electrophilic nature of the carbon atoms in the pyridine ring (C2/C6 > C4 > C3/C5) and the directing effects of substituents play a significant role.
Suzuki-Miyaura Coupling: A Comparative Analysis
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds. The regioselectivity of this reaction with substituted pyridine boronic acids is highly dependent on the position of the substituents and the boronic acid group.
The "2-Pyridyl Problem"
A well-documented phenomenon in Suzuki-Miyaura couplings is the so-called "2-pyridyl problem". 2-Pyridylboronic acids often exhibit lower reactivity and can be prone to decomposition compared to their 3- and 4-pyridyl counterparts.[1] This is attributed to the proximity of the nitrogen atom, which can chelate to the palladium catalyst and hinder the catalytic cycle, as well as accelerate protodeboronation.[1]
| Heteroaryl Boronic Acid | Coupling Partner | Catalyst System | Yield | Reference |
| 2-Pyridylboronic acid | 4-Bromoanisole | Pd(dppf)Cl₂ / Na₃PO₄ | Modest | [1] |
| 3-Pyridylboronic acid | 4-Bromoanisole | Pd(dppf)Cl₂ / Na₃PO₄ | Good | [1] |
| 4-Pyridylboronic acid | 4-Bromoanisole | Pd(dppf)Cl₂ / Na₃PO₄ | Good | [1] |
Influence of Halogen Substituents
In cases of polyhalogenated pyridines, the site of the Suzuki-Miyaura coupling is influenced by the relative reactivity of the C-Halogen bonds and the electronic properties of the ring. For instance, in 2,4-dichloropyrimidines, the coupling reaction preferentially occurs at the C4 position.[2] This is attributed to the favored oxidative addition of palladium into the C4-chlorine bond.[2]
| Substrate | Boronic Acid | Product(s) | Isomer Ratio | Yield (%) |
| 2,6-Dichloropyridine | Heptyl boronic pinacol (B44631) ester | 2,6-Diheptylpyridine | Single isomer | 94 |
| 3,4,5-Tribromo-2,6-dimethylpyridine | ortho-Methoxyphenylboronic acid | Mono-, di-, and tri-arylated products | Mixture of isomers | Variable |
| 2,4-Dichloropyrimidine | Phenylboronic acid | 2-Chloro-4-phenylpyrimidine | Major product | High |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of a Substituted Pyridine Boronic Acid
This protocol is a representative example and may require optimization for specific substrates.
Materials:
-
Substituted pyridine boronic acid (1.0 equiv)
-
Aryl halide (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., 1,4-dioxane/water, 4:1)
Procedure:
-
To a dry Schlenk flask, add the substituted pyridine boronic acid, aryl halide, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent to the flask.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Factors Influencing Regioselectivity
The regiochemical outcome of cross-coupling reactions on substituted pyridine rings is governed by a combination of electronic and steric factors. The following diagram illustrates the key relationships influencing the site of reaction.
Caption: Key factors determining the regioselectivity of cross-coupling reactions on substituted pyridine rings.
Buchwald-Hartwig Amination: An Alternative Approach
The Buchwald-Hartwig amination provides a powerful method for the formation of C-N bonds. While less documented for pyridine boronic acids as substrates compared to Suzuki-Miyaura couplings, the principles of regioselectivity are expected to be similar, governed by electronic and steric effects.
Comparative Data for Buchwald-Hartwig Amination
Data for the Buchwald-Hartwig amination of substituted pyridine boronic acids is less prevalent in the literature. However, studies on the amination of halopyridines provide valuable insights. For instance, in the amination of 2-bromopyridines, the reaction proceeds efficiently with a variety of amines.[3]
| Aryl Halide | Amine | Catalyst System | Yield (%) | Reference |
| 2-Bromopyridine | Volatile Amines | Pd(OAc)₂ / dppp (B1165662) / NaOtBu | 55-98 | [3] |
General Procedure for Buchwald-Hartwig Amination of a Halopyridine
This protocol can be adapted for pyridine boronic acids, though optimization will be necessary.
Materials:
-
Halopyridine (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., Xantphos, 4 mol%)
-
Base (e.g., Cs₂CO₃, 1.5 equiv)
-
Anhydrous, aprotic solvent (e.g., toluene (B28343) or 1,4-dioxane)
Procedure:
-
In a glovebox or under an inert atmosphere, combine the halopyridine, amine, palladium precatalyst, ligand, and base in a dry Schlenk tube.
-
Add the anhydrous solvent.
-
Seal the tube and heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute with an organic solvent and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purify the product by column chromatography.
Experimental Workflow and Mechanistic Considerations
The following diagram outlines a typical workflow for a cross-coupling reaction and purification, followed by a simplified representation of the Suzuki-Miyaura catalytic cycle.
Caption: A generalized experimental workflow and the catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
Safety Operating Guide
Proper Disposal of 2-Fluoropyridine-5-boronic Acid: A Step-by-Step Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the safe disposal of 2-Fluoropyridine-5-boronic acid, ensuring compliance with safety regulations and minimizing environmental impact.
I. Immediate Safety and Hazard Information
This compound is a compound that requires careful handling due to its potential health hazards. It is harmful if swallowed, causes skin irritation, and can lead to serious eye irritation.[1] Additionally, it may cause respiratory irritation.[1] Adherence to appropriate safety protocols is mandatory to mitigate these risks.
Hazard Identification:
| Hazard Statement | Classification |
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Data sourced from Safety Data Sheets.[1]
Personal Protective Equipment (PPE):
| Equipment | Specification |
| Respiratory Protection | N95 (US) or equivalent dust mask |
| Eye Protection | Safety glasses or faceshield |
| Hand Protection | Chemical-impermeable gloves |
| Skin and Body Protection | Protective clothing and boots as required |
Data sourced from Safety Data Sheets.[2]
II. Step-by-Step Disposal Protocol
The primary methods for the disposal of this compound involve chemical destruction or incineration.[3] Under no circumstances should this chemical be discharged into sewer systems or the environment.[3]
Step 1: Collection and Storage of Waste
-
Segregate Waste: Keep this compound waste separate from other chemical waste streams to avoid incompatible reactions. It is incompatible with strong oxidizing agents and acids.
-
Use Appropriate Containers: Collect waste in suitable, closed, and clearly labeled containers.
-
Safe Storage: Store waste containers in a cool, dry, and well-ventilated area away from sources of ignition.[3]
Step 2: Handling Spills and Contamination
In the event of a spill, follow these procedures to minimize exposure and ensure proper cleanup:
-
Evacuate and Ventilate: Evacuate non-essential personnel from the spill area and ensure adequate ventilation.[3]
-
Utilize PPE: Wear the appropriate personal protective equipment, including respiratory protection, gloves, and eye protection.[3]
-
Containment: Prevent further spread of the spill.
-
Cleanup: For solid spills, carefully sweep up the material and place it into a suitable container for disposal.[1] Use spark-proof tools to avoid ignition sources.[3]
-
Decontamination: Clean the spill area thoroughly with soap and water.[3]
Step 3: Final Disposal
-
Professional Disposal Service: The recommended method of disposal is through a licensed chemical waste disposal company.[3][4] These services are equipped to handle and incinerate chemical waste safely.
-
Incineration: Controlled incineration with flue gas scrubbing is an effective method for destroying the chemical.[3]
-
Do Not Landfill: Do not dispose of this chemical in a sanitary landfill.
Step 4: Disposal of Contaminated Packaging
-
Triple Rinse: Containers that held this compound should be triple-rinsed with a suitable solvent.[3] The rinsate should be collected and treated as chemical waste.
-
Recycling or Reconditioning: After thorough cleaning, the packaging can be offered for recycling or reconditioning.[3]
-
Puncturing: Alternatively, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill as per local regulations.[3]
III. Experimental Workflow and Decision Making
The following diagrams illustrate the logical workflow for the proper disposal of this compound.
Caption: Waste Disposal Workflow for this compound.
Caption: Spill Response Protocol for this compound.
References
Essential Safety and Operational Guide for 2-Fluoropyridine-5-boronic Acid
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, use, and disposal of 2-Fluoropyridine-5-boronic acid, ensuring laboratory safety and operational integrity.
This document provides critical safety protocols and logistical information for the handling of this compound. Adherence to these guidelines is essential for minimizing risks and ensuring a safe laboratory environment.
Hazard Identification and Classification
This compound is classified as a substance that can cause significant health effects upon exposure. The primary hazards are summarized in the table below.
| Hazard Classification | GHS Hazard Statement |
| Skin Irritation (Category 2) | H315: Causes skin irritation |
| Eye Irritation (Category 2) | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure, Category 3) | H335: May cause respiratory irritation |
| Acute Toxicity (Oral, Category 4) | H302: Harmful if swallowed |
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to prevent exposure.
| Protection Type | Recommended Equipment | Specifications |
| Eye/Face Protection | Safety goggles with side-shields or a face shield | Must conform to EN 166 (EU) or NIOSH (US) standards.[1] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat or impervious clothing | Gloves should be inspected before use. Long-sleeved clothing is required.[1][2] |
| Respiratory Protection | Dust mask (type N95 or equivalent) or a full-face respirator | Use a full-face respirator if exposure limits are exceeded or irritation is experienced.[1][3] |
Operational Handling and Storage
Proper handling and storage are crucial to maintaining the stability of the chemical and the safety of laboratory personnel.
Handling:
-
Work in a well-ventilated area, preferably in a chemical fume hood.[4][5]
-
Avoid the formation of dust and aerosols.[4]
-
Wash hands thoroughly after handling.[2]
-
Avoid contact with skin, eyes, and clothing.[4]
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][4][5]
-
Keep away from incompatible materials such as strong oxidizing agents and acids.[2]
Emergency Procedures
In the event of an accidental exposure or spill, immediate and appropriate action is critical.
| Emergency Situation | First-Aid Measures |
| Eye Contact | Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[1][2] |
| Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Get medical attention if irritation persists.[1][2] |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[1][2][4] |
| Ingestion | Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterward. Call a physician or poison control center immediately.[1][4] |
| Accidental Release | Evacuate personnel to a safe area. Use personal protective equipment. Sweep up and shovel into suitable containers for disposal. Avoid dust formation.[1][2][4] |
Disposal Plan
Dispose of this compound and its containers in accordance with local, state, and federal regulations.
-
The material may be disposed of by a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[4]
-
Do not discharge into sewer systems.[4]
-
Containers should be triple-rinsed (or equivalent) and offered for recycling or reconditioning.[4]
Experimental Workflow for Handling this compound
The following diagram outlines the standard procedure for safely handling this compound in a laboratory setting.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
